5-Demethylnobiletin
Description
Demethylnobiletin has been reported in Citrus reticulata, Clinopodium thymifolium, and other organisms with data available.
antineoplastic from Citrus plants; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFJNFPSMUCECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176134 | |
| Record name | 5-Demethylnobiletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Demethylnobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2174-59-6 | |
| Record name | 5-Demethylnobiletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Demethylnobiletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Demethylnobiletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-DESMETHYLNOBILETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGE0V42MOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Demethylnobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 146 °C | |
| Record name | Demethylnobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Demethylnobiletin: A Technical Guide to Natural Sources and Isolation
Introduction: 5-Demethylnobiletin (5-DN), a hydroxylated polymethoxyflavone (HPMF), is a flavonoid found primarily in citrus fruits. It is a derivative of nobiletin, a more abundant polymethoxyflavone (PMF), and has garnered significant attention from researchers for its diverse health-promoting properties, including anti-inflammatory, anticancer, and neuroprotective activities. Studies have shown that 5-DN often exhibits stronger bioactivities than its precursor, nobiletin. This guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and production, and insights into its biological action for researchers, scientists, and drug development professionals.
Natural Sources of this compound
This compound occurs naturally in a limited number of plant species, most notably within the Citrus genus. Its concentration is significantly lower than its parent compound, nobiletin.
-
Citrus Fruits: The primary natural sources of 5-DN are citrus fruits, where it is found almost exclusively in the peels. Species reported to contain this compound include Citrus reticulata (mandarin orange), Citrus sinensis (sweet orange), and Citrus paradisi (grapefruit).
-
Aged Citrus Peels: The concentration of this compound can increase in citrus peels during storage or aging. This is due to the natural demethylation of nobiletin over time.
-
Other Botanical Sources: Beyond citrus, this compound has been identified in other plant species, including Clinopodium thymifolium and Sideritis tragoriganum.
Due to its low natural abundance, direct isolation from raw plant material is often inefficient. A more common and higher-yielding approach is the semi-synthesis of 5-DN from the more readily available nobiletin through a demethylation reaction.
Isolation and Production Methodologies
The acquisition of pure this compound can be approached via two main routes: direct extraction and purification from natural sources, or the chemical conversion from nobiletin.
Route 1: Direct Extraction and Isolation
This process involves extracting the compound from citrus peel, followed by chromatographic purification.
-
Preparation of Plant Material: Dried citrus peels are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered peel is subjected to extraction with a suitable solvent. Common solvents for polymethoxyflavones include ethanol, methanol, and hexane. A 75% ethanol solution has been shown to be highly efficient. The extraction can be performed at elevated temperatures (e.g., 60°C) to improve yield.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in flavonoids.
-
Purification by High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly effective technique for separating compounds from complex mixtures without a solid support matrix.
-
Solvent System: A two-phase solvent system is selected. A commonly used system for separating polymethoxyflavones is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:0.8:1:1 v/v ratio).
-
Operation: The crude extract is dissolved in the solvent mixture and injected into the HSCCC instrument. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.
-
Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing this compound.
-
-
Final Purification: Fractions rich in 5-DN may be pooled and subjected to further purification by preparative HPLC if necessary to achieve high purity (>98%).
Route 2: Semi-synthesis from Nobiletin via Acid-Catalyzed Demethylation
This is the most common and efficient method for producing gram-scale quantities of this compound, leveraging the high abundance of nobiletin in citrus peels.
-
Isolation of Nobiletin: Nobiletin is first isolated in large quantities from sweet orange peel extract using flash column chromatography.
-
Reaction Setup: Pure nobiletin is dissolved in a solution of hydrochloric acid (e.g., 1 gram of nobiletin in 1000 mL of 3M HCl).
-
Reaction Conditions: The reaction mixture is heated to 80°C and maintained for up to 72 hours. The progress of the reaction can be monitored over time by taking aliquots.
-
Quenching and Extraction: After the desired reaction time, the mixture is cooled and neutralized (e.g., with NaOH) to stop the reaction. The aqueous solution is then extracted with an organic solvent, such as ethyl acetate, to recover the demethylated product.
-
Purification: The ethyl acetate extract, containing this compound and any unreacted nobiletin, is dried and can be purified using the chromatographic methods described in Route 1 (HSCCC or preparative HPLC).
Analytical Methods: HPLC
High-Performance Liquid Chromatography is essential for both monitoring the reaction progress and verifying the purity of the final product.
-
Column: A reversed-phase C18 column is typically used (e.g., 15 cm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (A) and an organic solvent (B). For example:
-
Solvent A: Water/acetonitrile/THF (75:20:5) with 50 mM ammonium acetate, pH 3.0.
-
Solvent B: Water/acetonitrile/THF (50:40:10) with 50 mM ammonium acetate, pH 3.0.
-
-
Elution Program: An optimized isocratic elution with 50% Solvent B can achieve good separation within 10 minutes.
-
Detection: A UV detector set to 330 nm is suitable for detecting polymethoxyflavones.
-
Retention Times: Under specific isocratic conditions, nobiletin and this compound have been reported to have retention times of approximately 4.3 minutes and 7.5 minutes, respectively.
Quantitative Data
The yield of this compound is highly dependent on the chosen method. Direct isolation yields are often low, while semi-synthesis provides a more controlled and abundant supply.
Table 1: Yield of this compound from Acid-Catalyzed Demethylation of Nobiletin
| Reaction Time (hours) | Yield of this compound (%) |
| 1 | 6.3 |
| 2 | 11.4 |
| 4 | 19.1 |
| 8 | 25.5 |
| 16 | 37.0 |
| 24 | 45.4 |
| 48 | 56.7 |
| 72 | 58.8 |
Table 2: Purity of Polymethoxyflavones from Tangerine Peel via HSCCC
| Compound | Purity (%) |
| Nobiletin | 98.6 |
| Tangeretin | 99.8 |
| 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone (this compound) | 96.8 |
| 3,5,6,7,8,3',4'-heptamethoxyflavone | 95.9 |
Visualized Workflows and Pathways
Experimental Workflow Diagrams
The process of obtaining pure this compound can be visualized as a multi-step workflow, starting from the raw citrus peel.
Caption: Workflow for direct isolation vs. semi-synthesis of 5-DN.
Caption: Experimental steps for converting nobiletin to 5-DN.
Signaling Pathway
This compound exerts its biological effects by modulating various intracellular signaling pathways. One key pathway is the LKB1-AMPK cascade, which is crucial for regulating cellular energy homeostasis and lipid metabolism.
Caption: 5-DN inhibits lipid accumulation via the LKB1-AMPK pathway.
physical and chemical properties of 5-Demethylnobiletin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 5-Demethylnobiletin (5DN), a significant polymethoxyflavone found predominantly in citrus peels. This document outlines its fundamental characteristics, details the experimental protocols for their determination, and explores the key signaling pathways it modulates, making it a valuable resource for professionals in research, and drug discovery and development.
Core Physical and Chemical Properties
This compound, also known by its IUPAC name 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one, is a flavonoid that has garnered significant interest for its diverse biological activities.[1][2] The physical and chemical properties of this compound are summarized below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₈ | [1][3][4][5] |
| Molecular Weight | 388.37 g/mol | [2][3][5][6] |
| Appearance | Solid, Yellow powder | [3][7][8] |
| Melting Point | 145 - 146 °C | [3][8][9][10] |
| Boiling Point | 601.4 °C (Predicted) | [2][8] |
| pKa (Strongest Acidic) | 9.66 (Predicted) | [9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | 0.031 g/L (Predicted) | [9] |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [1] |
| Ethanol | Insoluble | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | [1] |
| Chloroform | Soluble | [11] |
| Dichloromethane | Soluble | [11] |
| Ethyl Acetate | Soluble | [11] |
| Acetone | Soluble | [11] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Data | Values | Source |
| UV-Vis λmax | 253, 284, 339 nm | [1] |
| ¹H NMR | Spectra available | [12] |
| ¹³C NMR | Spectra available | [13][14] |
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially.
-
Once the temperature is within 20 °C of the expected melting point (145-146 °C), the heating rate is reduced to 1-2 °C/min to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range.
-
-
Purity Assessment: A sharp melting range of 0.5-1 °C is indicative of a high-purity compound.
Solubility Determination
The shake-flask method is a standard protocol for determining the solubility of a compound in various solvents.
-
Materials: this compound, selected solvents (e.g., DMSO, DMF, water), vials, an orbital shaker, and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a calibrated analytical method.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.2-0.8 AU).
-
Procedure:
-
The spectrophotometer is blanked using the same solvent as the sample.
-
The sample solution is placed in a quartz cuvette.
-
The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).
-
The wavelengths of maximum absorbance are identified from the spectrum. Flavonoids typically exhibit two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm).[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Procedure:
-
The NMR spectrometer is tuned and shimmed for the specific sample and solvent.
-
Standard ¹H and ¹³C NMR spectra are acquired.
-
Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
-
The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several critical signaling pathways involved in cellular processes such as inflammation, apoptosis, and autophagy.
Key Signaling Pathways
This compound exerts its biological effects through the regulation of pathways including:
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.[16]
-
PKA/CREB Pathway: Plays a role in memory, and cellular metabolism.[16]
-
JAK2/STAT3 Pathway: A critical pathway in cytokine signaling and inflammation.[16]
-
ROS-AKT/mTOR Pathway: Central to the regulation of apoptosis and autophagy.[16]
Below are graphical representations of these pathways.
References
- 1. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. oncotarget.com [oncotarget.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
5-Demethylnobiletin: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Demethylnobiletin (5-DMN), a polymethoxyflavone predominantly found in citrus fruits, has emerged as a promising natural compound with potent anticancer activities.[1][2][3] This technical document provides an in-depth analysis of the molecular mechanisms through which 5-DMN exerts its effects on cancer cells. It consolidates findings from numerous in vitro and in vivo studies, detailing the compound's impact on critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling cascades and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of 5-DMN's mechanism of action.
Introduction
Polymethoxyflavones (PMFs) are a unique class of flavonoids characterized by multiple methoxy groups on their core flavone structure, with citrus peels being their primary natural source.[2] this compound (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone) is a significant derivative of nobiletin, often generated during the storage of citrus peel.[2] Notably, research has consistently shown that 5-DMN exhibits more potent anticancer effects than its parent compound, nobiletin, across various cancer cell lines, including colon, lung, and glioblastoma.[2][4][5] Its multifaceted mechanism of action, targeting several cancer hallmarks, makes it a compelling candidate for further investigation in cancer chemoprevention and therapy.
Core Anticancer Mechanisms
5-DMN's efficacy stems from its ability to concurrently influence multiple cellular processes that are fundamental to cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism of 5-DMN is the induction of programmed cell death, or apoptosis. This is achieved predominantly through the intrinsic, mitochondria-mediated pathway.
-
Modulation of Bcl-2 Family Proteins: In glioblastoma and colon cancer cells, 5-DMN treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization.
-
Activation of Caspase Cascade: The change in mitochondrial membrane potential triggers the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Studies have demonstrated that 5-DMN treatment leads to the cleavage and activation of initiator caspase-9 and effector caspase-3.[4][6][7] Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis. In some cancer types, such as lung cancer, activation of caspase-8 has also been observed, suggesting a potential interplay with the extrinsic apoptotic pathway.[7]
Cell Cycle Arrest
5-DMN effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, depending on the cancer type.
-
G0/G1 Phase Arrest: In glioblastoma cells (U87-MG, A172, U251), 5-DMN induces arrest at the G0/G1 checkpoint.[2][4][6][8] This is mechanically linked to the downregulation of key regulatory proteins, Cyclin D1 and cyclin-dependent kinase 6 (CDK6).[2][4][6]
-
G2/M Phase Arrest: In lung cancer cells (A549, CL1-5), 5-DMN causes cell cycle arrest at the G2/M phase.[2][9] This effect is associated with the promotion of tubulin polymerization and reduced levels of cdc2 and cdc25, key regulators of the G2/M transition.[9]
-
S Phase Arrest: In acute myeloid leukemia (AML) cells, 5-DMN treatment results in S phase arrest through the regulation of p21, cyclin E1, and cyclin A1 expression.[3][10]
Induction of Autophagy
In addition to apoptosis, 5-DMN can induce autophagy, a cellular self-degradation process. In lung cancer cells, 5-DMN-induced autophagy is mediated by the activation of the JNK signaling pathway.[9] Interestingly, studies suggest that this autophagic response can mitigate apoptosis. When autophagy is inhibited with agents like 3-methyladenine, the apoptotic effects of 5-DMN are significantly enhanced.[9]
Anti-Metastatic and Anti-Angiogenic Effects
5-DMN has been shown to inhibit the migration and invasion of glioblastoma cells.[2][4] In colon cancer xenograft models, 5-DMN treatment was associated with the inhibition of key markers for inflammation (COX-2) and angiogenesis (VEGF), suggesting a broader impact on the tumor microenvironment.[5]
Modulation of Key Signaling Pathways
The diverse anticancer effects of 5-DMN are orchestrated through its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt, MAPK/ERK, and STAT3 Pathways
In glioblastoma, one of the most well-documented mechanisms of 5-DMN is its simultaneous inhibition of the ERK1/2, PI3K/Akt, and STAT3 signaling pathways.[4][6][8] These pathways are central to regulating cell survival, proliferation, and growth.[11][12][13] 5-DMN treatment leads to a significant reduction in the phosphorylation (activation) of ERK1/2, Akt, and STAT3.[4][6] The inhibition of these interconnected pathways culminates in the observed cell cycle arrest and apoptosis.
References
- 1. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]
- 3. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 4. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Anticancer Effect of a Combination of Paclitaxel and this compound Against Lung Cancer Cell Line In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits Cell Proliferation, Downregulates ID1 Expression, Modulates the NF-κB/TNF-α Pathway and Exerts Antileukemic Effects in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
5-Demethylnobiletin: A Technical Guide to its Modulation of Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Demethylnobiletin (5-DN), a hydroxylated polymethoxyflavone predominantly found in citrus peels, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of 5-DN, with a focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-DN's therapeutic potential. We will delve into the quantitative data from pertinent studies, detail the experimental protocols used to elucidate these findings, and visualize the complex signaling networks involved.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting key signaling pathways involved in the inflammatory response. In vitro and in vivo studies have demonstrated that 5-DN and its metabolites can significantly suppress the production of pro-inflammatory mediators. The principal mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the Nrf2-mediated antioxidant response. Furthermore, evidence suggests a regulatory role for 5-DN in the JAK/STAT signaling cascade.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of this compound (5-DN) and its major metabolites: 5,3′-didemethylnobiletin (M1), 5,4′-didemethylnobiletin (M2), and 5,3′,4′-tridemethylnobiletin (M3). The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Pro-inflammatory Mediators by 5-DN and its Metabolites
| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | PGE2 Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | Reference |
| 5-DN | 10 | ~23 | - | Significant Reduction | - | [1] |
| 4'-Demethylnobiletin | 10 | ~90 | - | - | - | [1] |
| 30 | >90 | ~98 | ~92 | ~99 | [1] | |
| 50 | ~100 | - | - | - | [1] | |
| M2 | 2 | ~24 | - | - | - | [1] |
| 10 | ~76 | - | Significant Reduction | - | [1] | |
| M3 | 5 | - | - | ~69 | - | [1] |
| 10 | ~31 | - | Significant Reduction | - | [1] | |
| 50 | ~100 | - | - | - | [1] |
Note: Data for 4'-Demethylnobiletin is included as a key metabolite of nobiletin, often studied in parallel with 5-DN.
Table 2: Inhibition of Pro-inflammatory Enzyme Expression by 5-DN and its Metabolites
| Compound | Concentration (µM) | iNOS Protein Expression | COX-2 Protein Expression | iNOS mRNA Expression | COX-2 mRNA Expression | Reference |
| 5-DN | 5 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |
| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] | |
| M2 | 5 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |
| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] | |
| M3 | 5 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |
| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |
Table 3: Induction of Heme Oxygenase-1 (HO-1) Expression by 5-DN and its Metabolites
| Compound | Concentration (µM) | HO-1 Protein Expression (Fold Increase vs. LPS control) | Reference |
| 5-DN | 10 | ~7.7 | [3] |
| M1 | 10 | ~12.4 | [3] |
| M3 | 10 | ~3.0 | [3] |
| 20 | ~168.2 | [3] |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of 5-DN are orchestrated through its influence on several critical intracellular signaling cascades.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Studies have shown that 5-DN and its metabolites inhibit the nuclear translocation of NF-κB subunits, thereby suppressing the expression of NF-κB target genes such as iNOS, COX-2, and various pro-inflammatory cytokines.[1]
Caption: 5-DN inhibits the NF-κB signaling pathway.
Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). 5-DN and its metabolites have been shown to activate the Nrf2 pathway, leading to the upregulation of these cytoprotective enzymes, which in turn contributes to the resolution of inflammation.[1][3]
Caption: 5-DN activates the Nrf2 antioxidant pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. A review has indicated that 5-DN's anti-inflammatory effects are partly mediated through the regulation of the MAPK pathway.[4] Additionally, a study on 4'-demethylnobiletin, a related metabolite, has shown that it can stimulate the phosphorylation of ERK.[5] Further research is needed to fully elucidate the specific effects of 5-DN on each of the MAPK components in an inflammatory context.
Caption: Putative inhibition of the MAPK pathway by 5-DN.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory diseases. A comprehensive review has highlighted the role of 5-DN in regulating the JAK2/STAT3 signaling pathway as one of its anti-inflammatory mechanisms.[4] This suggests that 5-DN may interfere with cytokine signaling, which is a critical component of the inflammatory response.
Caption: 5-DN modulates the JAK/STAT signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the anti-inflammatory effects of this compound.
General Experimental Workflow
Caption: General experimental workflow for in vitro studies.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Protocol Overview:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of 5-DN or its metabolites for a specified period.
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[6]
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent reacts with nitrite to form a purple azo dye, the intensity of which is proportional to the nitrite concentration.
-
Protocol Overview:
-
Collect the culture supernatant from cells treated with 5-DN and/or LPS.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at a wavelength of 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA is typically used.
-
Protocol Overview:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-1β, IL-6).
-
Add cell culture supernatants to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and wash, add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product using a microplate reader. The cytokine concentration is determined from a standard curve.
-
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol Overview:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-p65, Nrf2, HO-1, β-actin).
-
Wash and incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
Principle: qRT-PCR is used to measure the amount of a specific RNA. This is achieved by reverse transcribing the RNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with a fluorescent reporter.
-
Protocol Overview:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using gene-specific primers for the target genes (e.g., iNOS, COX-2) and a reference gene (e.g., GAPDH).
-
The relative gene expression is calculated using the ΔΔCt method.[2]
-
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant anti-inflammatory potential. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, and JAK/STAT, underscores its multifaceted mechanism of action. The quantitative data presented in this guide highlights its efficacy in reducing the production of pro-inflammatory mediators and enzymes.
While the current body of research provides a strong foundation, further investigations are warranted to fully elucidate the therapeutic potential of 5-DN. Specifically, more detailed studies are needed to:
-
Quantify the direct effects of 5-DN on the phosphorylation of individual MAPK components (ERK, JNK, p38) in inflammatory models.
-
Investigate the potential role of 5-DN in modulating the NLRP3 inflammasome, a key player in sterile inflammation.
-
Conduct more extensive in vivo studies to confirm the anti-inflammatory efficacy of 5-DN in various disease models and to evaluate its pharmacokinetic and safety profiles.
A deeper understanding of these aspects will be crucial for the development of this compound as a novel therapeutic agent for the treatment of inflammatory diseases. The detailed protocols and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 3. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro Neuroprotective Profile of 5-Demethylnobiletin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Demethylnobiletin (5-DN), a hydroxylated polymethoxyflavone found in citrus peels, is emerging as a promising candidate for neuroprotective therapies. Preclinical in vitro studies have demonstrated its potential to mitigate neuronal damage through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities. This technical guide synthesizes the current in vitro evidence, providing a detailed examination of the experimental protocols used to evaluate its neuroprotective effects and the signaling pathways it modulates.
Quantitative Data Summary
The neuroprotective and anti-inflammatory effects of this compound and its primary metabolites have been quantified in various in vitro models. The following tables summarize key findings, providing a comparative overview of their efficacy.
Table 1: Anti-Inflammatory Effects of this compound and Its Metabolites on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [1][2]
| Compound | Concentration (µM) | Inhibition of NO Production (%) |
| This compound (5-DN) | 10 | 25.3 |
| 5,3'-didemethylnobiletin (M1) | 10 | 28.1 |
| 5,4'-didemethylnobiletin (M2) | 10 | 50.2 |
| 5,3',4'-tridemethylnobiletin (M3) | 20 | 66.7 |
Data adapted from a study on RAW 264.7 macrophage cells, a common model for studying inflammation relevant to neuroinflammation.[1][2]
Table 2: Cytotoxicity of this compound and Its Metabolites in RAW 264.7 Macrophages [1][2]
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound (5-DN) | ≤ 10 | > 90 |
| 5,3'-didemethylnobiletin (M1) | ≤ 10 | > 90 |
| 5,4'-didemethylnobiletin (M2) | ≤ 10 | > 90 |
| 5,3',4'-tridemethylnobiletin (M3) | ≤ 20 | > 90 |
Cell viability was assessed using the MTT assay. Concentrations listed are those at which no significant cytotoxicity was observed.[1][2]
Key Signaling Pathways in Neuroprotection
This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. These pathways are integral to cell survival, inflammation, and apoptosis.
Studies have indicated that 5-DN can regulate the JAK2/STAT3, caspase-dependent apoptosis, ROS-AKT/mTOR, MAPK, and PKA-CREB signaling pathways[3]. For instance, a related compound, 4'-demethylnobiletin, has been shown to stimulate the phosphorylation of ERK and CREB by activating a PKA/MEK/ERK pathway in cultured hippocampal neurons[4][5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols employed in the study of this compound's neuroprotective effects.
Cell Culture and Treatment
-
Cell Lines:
-
BV-2 Microglia: A murine microglial cell line commonly used to model neuroinflammation.
-
RAW 264.7 Macrophages: A murine macrophage cell line used to study inflammation.[1][2]
-
PC12 Cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), widely used as a model for neurotoxicity and neuroprotection studies.
-
HT22 Cells: A murine hippocampal neuronal cell line, particularly useful for studying glutamate-induced oxidative stress as it lacks ionotropic glutamate receptors.
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, often used in models of Parkinson's disease.
-
Cell Viability Assay (MTT Assay)[1][2]
-
Cell Seeding: Plate cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours to allow for adherence.
-
Treatment: Treat the cells with varying concentrations of this compound and/or a neurotoxin for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.
-
Formazan Solubilization: Aspirate the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Nitric Oxide (NO) Determination (Griess Assay)[1][2]
-
Sample Collection: After cell treatment, collect the cell culture supernatant.
-
Griess Reagent: Prepare the Griess reagent, which is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Reaction: Mix the cell supernatant with an equal volume of the Griess reagent and incubate at room temperature for a short period (e.g., 5-10 minutes). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blotting for Protein Expression Analysis[1][2]
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of signaling proteins) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Conclusion
The in vitro data strongly suggest that this compound possesses significant neuroprotective properties, primarily through its anti-inflammatory and signaling-modulatory activities. Its ability to inhibit nitric oxide production and regulate key pathways such as JAK2/STAT3, MAPK, and PKA/CREB underscores its therapeutic potential for neurodegenerative diseases. Further research focusing on neuronal cell models under various neurotoxic insults is warranted to fully elucidate its mechanisms of action and to provide a more comprehensive quantitative assessment of its neuroprotective efficacy. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5-Demethylnobiletin and its Metabolites: A Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Demethylnobiletin (5DN), a hydroxylated polymethoxyflavone found in citrus peels, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of 5DN and its primary metabolites: 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3). Accumulating evidence, detailed herein, demonstrates that these metabolites often exhibit more potent anti-cancer and anti-inflammatory effects than the parent compound. This guide summarizes key quantitative data, provides detailed experimental methodologies for assessing biological activity, and visualizes the underlying signaling pathways.
Introduction
This compound is a natural flavonoid compound that has been the subject of extensive research due to its potential therapeutic applications.[1] Following oral administration, 5DN undergoes biotransformation, leading to the formation of several key metabolites.[1][2] Pharmacokinetic studies have identified 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3) as the major metabolic products.[1][2] Notably, these metabolites have been shown to possess enhanced biological activities, particularly in the inhibition of cancer cell growth and the modulation of inflammatory responses.[2][3] This guide will delve into the specifics of these activities, the experimental methods used to determine them, and the molecular pathways through which they are exerted.
Biological Activity of this compound and its Metabolites
The metabolites of 5DN have demonstrated superior efficacy in several key areas of therapeutic interest, most notably in oncology and inflammation.
Anti-Cancer Activity
Studies have consistently shown that the metabolites of 5DN exhibit more potent cytotoxic effects against various cancer cell lines compared to 5DN itself. This enhanced activity is often attributed to the increased number of hydroxyl groups in the molecular structure of the metabolites.
Table 1: Inhibitory Effects (IC50 values in µM) of this compound and its Metabolites on Cancer Cell Growth
| Compound | SW620 (Colon Cancer)[2] | H460 (Lung Cancer)[1] | H1299 (Lung Cancer)[1] |
| This compound (5DN) | >10 µM (37% inhibition at 10 µM) | - | - |
| 5,3'-didemethylnobiletin (M1) | 0.12 | - | - |
| 5,4'-didemethylnobiletin (M2) | 5.5 | - | - |
| 5,3',4'-tridemethylnobiletin (M3) | 4.2 | - | - |
Note: A lower IC50 value indicates a higher potency.
The anti-cancer effects of 5DN and its metabolites are mediated through the induction of apoptosis and cell cycle arrest.[1][4] This is achieved by modulating the expression of key regulatory proteins involved in these processes. For instance, in glioblastoma cells, this compound has been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases 3 and 9.[4]
Anti-Inflammatory Activity
5DN and its metabolites, particularly M2 and M3, have demonstrated significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator.[3] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene and protein expression.[3] Interestingly, the anti-inflammatory activity of M1 appears to be linked to the induction of heme oxygenase-1 (HO-1) gene expression.[3]
Table 2: Anti-Inflammatory Activity of this compound and its Metabolites
| Compound | Inhibition of NO Production in LPS-stimulated RAW 264.7 cells[3] |
| This compound (5DN) | Moderate |
| 5,3'-didemethylnobiletin (M1) | Moderate |
| 5,4'-didemethylnobiletin (M2) | Strong |
| 5,3',4'-tridemethylnobiletin (M3) | Strong |
Signaling Pathways
The biological activities of this compound and its metabolites are orchestrated through the modulation of several key intracellular signaling pathways.
Anti-Cancer Signaling Pathways
The anti-cancer effects of 5DN and its metabolites are largely mediated by the inhibition of pro-survival signaling pathways and the activation of pro-apoptotic pathways. The ERK1/2, PI3K/Akt, and JAK/STAT3 pathways are key targets.[4] Inhibition of these pathways leads to decreased cell proliferation and survival, and the induction of apoptosis.
Caption: Anti-cancer signaling pathways modulated by 5DN and its metabolites.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are activated by inflammatory stimuli such as LPS. This leads to a reduction in the expression of pro-inflammatory genes like iNOS and COX-2.
Caption: Anti-inflammatory signaling pathways modulated by 5DN and its metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound and its metabolites on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW620, H460, H1299)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and its metabolites (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and its metabolites in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Protein Expression
This protocol provides a general framework for analyzing the expression of proteins involved in the signaling pathways modulated by this compound and its metabolites.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer (Tris-glycine-SDS)
-
Transfer buffer (Tris-glycine-methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The metabolites of this compound, particularly 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3), exhibit significantly enhanced biological activities compared to the parent compound. Their potent anti-cancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as ERK1/2, PI3K/Akt, and JAK/STAT, position them as promising candidates for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of these natural compounds. Further studies are warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Inhibitory Effects of Metabolites of this compound on Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
5-Demethylnobiletin: A Deep Dive into its Interaction with Cellular Signaling Cascades
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Demethylnobiletin (5-DMN), a flavonoid predominantly found in citrus peels, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. As a hydroxylated polymethoxyflavone, its structural characteristics contribute to a range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying 5-DMN's therapeutic potential, with a specific focus on its intricate interactions with key cellular signaling cascades.
Recent research has illuminated the ability of 5-DMN to modulate critical pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are often dysregulated in various diseases, most notably in cancer.[2][3] Furthermore, its influence extends to the regulation of apoptosis and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][4]
This document will systematically detail the known interactions of 5-DMN with these signaling networks, present quantitative data from relevant studies in a clear, tabular format, and provide detailed experimental protocols for key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the complex molecular interactions. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic applications of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cancer cell viability and its modulation of key signaling proteins.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| HCT-116 | Colon Cancer | ~20 | 24 | MTT | [5] |
| HT-29 | Colon Cancer | 22 | Not Specified | MTT | [1] |
| COLO 205 | Colon Cancer | <20 | 24 | MTT | [5] |
| U87-MG | Glioblastoma | ~50 | 48 | MTT | [6] |
| A172 | Glioblastoma | ~50 | 48 | MTT | [6] |
| U251 | Glioblastoma | ~50 | 48 | MTT | [6] |
Table 2: Quantitative Effects of this compound on Signaling Protein Phosphorylation in Glioblastoma Cells (U87-MG, A172, U251)
| Protein | 5-DMN Concentration (µM) | Treatment Time (h) | Fold Change (vs. Control) | Method | Reference |
| p-ERK1/2 | 50 | 48 | Significant Decrease | Western Blot | [2] |
| p-Akt | 50 | 48 | Significant Decrease | Western Blot | [2] |
| p-STAT3 | 50 | 48 | Significant Decrease | Western Blot | [2] |
Key Signaling Pathways Modulated by this compound
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound has been shown to inhibit the MAPK/ERK pathway in glioblastoma cells.[2] This inhibition is characterized by a significant reduction in the phosphorylation of ERK1/2, a key downstream effector in this cascade. By downregulating ERK1/2 activity, 5-DMN can impede tumor cell proliferation and survival.
Caption: 5-DMN inhibits the MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and metabolism. Its aberrant activation is a common feature in many human cancers, contributing to tumor progression and resistance to therapy. Studies have demonstrated that this compound effectively inhibits the PI3K/Akt pathway in glioblastoma cells, as evidenced by a reduction in the phosphorylation of Akt.[2] This inhibition can lead to decreased cell survival and proliferation.
Caption: 5-DMN inhibits the PI3K/Akt signaling pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in a variety of cancers and is associated with tumor progression and metastasis. This compound has been shown to inhibit the STAT3 signaling pathway in glioblastoma cells by reducing the phosphorylation of STAT3.[2] This inhibition can suppress the expression of STAT3 target genes involved in cell proliferation and survival.
Caption: 5-DMN inhibits the STAT3 signaling pathway.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, allowing for their uncontrolled growth. This compound has been demonstrated to induce apoptosis in glioblastoma cells.[2] This is achieved through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases, the key executioners of apoptosis.
Caption: 5-DMN induces apoptosis via the mitochondrial pathway.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in regulating metabolism. Activation of AMPK can inhibit cell growth and proliferation, making it an attractive target for cancer therapy. This compound and its derivatives have been shown to activate the LKB1-AMPK pathway.[4] This activation leads to the phosphorylation of downstream targets that control lipid and glucose metabolism, ultimately suppressing cell growth.
Caption: 5-DMN activates the LKB1-AMPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the interaction of this compound with cellular signaling cascades.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cells (e.g., U87-MG, A172, U251) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of 5-DMN that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins within the signaling cascades.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, p-STAT3, STAT3, Bax, Bcl-2, GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized but are often in the range of 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Analysis of 5-Demethylnobiletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Demethylnobiletin, a natural polymethoxyflavone found in citrus peels, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and reliable quantification of this compound in various samples is crucial for research, quality control, and formulation development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the HPLC method for this compound analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Ascentis RP-Amide, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 75% Water, 20% Acetonitrile, 5% THF, 50 mM Ammonium Acetate, pH 3.0 |
| Mobile Phase B | 50% Water, 40% Acetonitrile, 10% THF, 50 mM Ammonium Acetate, pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm |
| Column Temperature | Ambient |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase B |
| 0 | 10 |
| 5 | 50 |
| 15 | 70 |
| 25 | 90 |
| 30 | 10 |
Table 3: Isocratic Elution Program (Alternative Method)
| Time (minutes) | % Mobile Phase B |
| 0 - 10 | 50 |
Table 4: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 1 - 100 µM |
| Regression Equation | y = 0.0729x |
| Correlation Coefficient (r²) | 0.9999 |
| Retention Time (Gradient) | 21.0 min[1] |
| Retention Time (Isocratic) | 7.5 min[1] |
Experimental Protocols
This section details the methodologies for the HPLC analysis of this compound.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Ascentis RP-Amide column (150 x 4.6 mm, 3 µm) or equivalent
-
HPLC grade acetonitrile, water, and tetrahydrofuran (THF)
-
Ammonium acetate
-
Formic acid or acetic acid for pH adjustment
-
This compound reference standard
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Preparation of Mobile Phases
-
Mobile Phase A: In a 1 L volumetric flask, combine 750 mL of HPLC grade water, 200 mL of acetonitrile, and 50 mL of THF. Add ammonium acetate to a final concentration of 50 mM. Adjust the pH to 3.0 with a suitable acid (e.g., formic acid).
-
Mobile Phase B: In a 1 L volumetric flask, combine 500 mL of HPLC grade water, 400 mL of acetonitrile, and 100 mL of THF. Add ammonium acetate to a final concentration of 50 mM. Adjust the pH to 3.0 with a suitable acid.
-
Degas both mobile phases before use.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1 mM): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50% methanol to achieve concentrations within the linear range (e.g., 1, 10, 25, 50, 75, and 100 µM)[1].
Sample Preparation
The following is a general procedure for the extraction of this compound from a reaction mixture. This may need to be adapted based on the specific sample matrix.
-
Adjust the pH of the aqueous sample to neutral.
-
Extract the sample with an equal volume of ethyl acetate three times.
-
Pool the ethyl acetate extracts and evaporate to dryness under vacuum.
-
Reconstitute the dried residue in a known volume of 50% methanol[1].
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions.
-
Run the HPLC analysis using either the gradient or isocratic elution program as detailed in Tables 2 and 3.
-
Record the chromatograms and integrate the peak area for this compound.
Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow
References
Application Note: Mass Spectrometry Fragmentation Analysis of 5-Demethylnobiletin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 5-Demethylnobiletin, a bioactive polymethoxyflavone found in citrus peels. Understanding the fragmentation behavior of this compound is crucial for its accurate identification and quantification in complex matrices, which is essential for pharmacological and drug development studies. This application note outlines the characteristic fragmentation pathways observed in positive ion electrospray ionization mass spectrometry (ESI-MS/MS) and provides a detailed experimental protocol for its analysis using Ultra-Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap/MS).
Introduction
This compound (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone) is a naturally occurring polymethoxyflavone (PMF) primarily isolated from citrus fruits.[1][2] It has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, anti-carcinogenic, and neuroprotective properties.[1][2] Accurate and reliable analytical methods are paramount for the pharmacokinetic and metabolic studies of this compound. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for such analyses. This note details the fragmentation pattern of this compound, providing a foundational method for its characterization.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₈ | [3] |
| Molecular Weight | 388.37 g/mol | [2] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | [3] |
| CAS Number | 2174-59-6 | [3] |
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in positive ion mode ESI-MS/MS is characterized by the sequential loss of methyl radicals (•CH₃), carbon monoxide (CO), and water (H₂O) from the protonated molecule [M+H]⁺. The primary fragmentation pathway involves the cleavage of its methoxy groups.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed for this compound in positive ion mode. The data is compiled from fragmentation patterns reported for polymethoxyflavones.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity | Relative Intensity |
| 389.1235 | 374.0998 | •CH₃ (15 Da) | [M+H-CH₃]⁺ | High |
| 389.1235 | 359.0761 | 2 x •CH₃ (30 Da) | [M+H-2CH₃]⁺ | Medium |
| 389.1235 | 344.0524 | 3 x •CH₃ (45 Da) | [M+H-3CH₃]⁺ | Medium |
| 389.1235 | 329.0287 | 4 x •CH₃ (60 Da) | [M+H-4CH₃]⁺ | Low |
| 374.0998 | 346.0651 | CO (28 Da) | [M+H-CH₃-CO]⁺ | Medium |
| 359.0761 | 331.0414 | CO (28 Da) | [M+H-2CH₃-CO]⁺ | Low |
Note: Relative intensities are qualitative descriptors (High, Medium, Low) based on typical fragmentation patterns of polymethoxyflavones, as specific numerical values for this compound were not available in the cited literature.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using UPLC-Q-Exactive Orbitrap/MS.
Sample Preparation: Extraction of this compound from Citrus Peel
-
Drying and Grinding: Dry citrus peels at 60°C until a constant weight is achieved. Grind the dried peels into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the citrus peel powder and place it in a 50 mL centrifuge tube. Add 20 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for LC-MS analysis.
UPLC-Q-Exactive Orbitrap/MS Analysis
-
Instrumentation: Thermo Scientific Q-Exactive Orbitrap Mass Spectrometer coupled with a Vanquish UPLC system.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B (isocratic)
-
12-12.1 min: 90-10% B (linear gradient)
-
12.1-15 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 35 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320°C
-
Full MS Scan Range: m/z 100-1000
-
Resolution (Full MS): 70,000
-
dd-MS² (TopN): 5
-
Resolution (dd-MS²): 17,500
-
Collision Energy: Stepped HCD (20, 40, 60 eV)
-
Visualization of Fragmentation Pathway
The fragmentation of this compound primarily proceeds through the loss of methyl groups, followed by the loss of carbon monoxide.
Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.
Workflow Diagram
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: General workflow for the extraction and analysis of this compound.
Conclusion
This application note provides a comprehensive overview of the mass spectrometry fragmentation pattern of this compound and a detailed protocol for its analysis. The characteristic neutral losses of methyl radicals and carbon monoxide serve as diagnostic markers for the identification of this and related polymethoxyflavones. The provided experimental workflow and parameters can be adapted by researchers for the routine analysis of this compound in various sample matrices, aiding in the advancement of research into its pharmacological and metabolic profiles.
References
Application Note: Quantification of 5-Demethylnobiletin in Citrus Peel Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Demethylnobiletin (5-DN), a hydroxylated polymethoxyflavone found predominantly in citrus peels, has garnered significant attention for its diverse pharmacological activities.[1][2] It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development.[1][3] This compound modulates several key signaling pathways, including JAK2/STAT3, MAPK, and LKB1-AMPK.[1][2] Accurate quantification of 5-DN in citrus peel extracts is crucial for quality control, standardization of extracts for pre-clinical and clinical studies, and for understanding its therapeutic potential. This document provides detailed protocols for the extraction and quantification of this compound from citrus peel extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Extraction of this compound from Citrus Peels
This protocol details the solvent extraction of this compound from citrus peel. The selection of citrus variety is important, as flavonoid content can vary significantly.[4][5]
Materials and Equipment:
-
Fresh citrus peels (e.g., orange, grapefruit, tangerine)
-
Deionized water
-
Ethanol (80%)[6]
-
Methanol
-
Grinder or blender
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Wash fresh citrus peels thoroughly with deionized water to remove any surface contaminants.
-
Dry the peels in a well-ventilated oven at 40-50°C until they are brittle.
-
Grind the dried peels into a fine powder using a grinder or blender.[7]
-
-
Extraction:
-
Weigh 10 g of the dried citrus peel powder and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol as the extraction solvent.[6]
-
Place the flask on a shaker at room temperature for 24 hours or in a sonicator bath for 1 hour for efficient extraction.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until the solvent is completely removed.
-
-
Sample Preparation for Analysis:
-
Re-dissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of flavonoid compounds in citrus extracts.[8][9]
Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound analytical standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Methanol (HPLC grade)
-
Analytical balance, volumetric flasks, pipettes
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient could be: 0 min, 10% B; 5 min, 50% B; 15 min, 70% B; 25 min, 90% B; 30 min, 10% B.[10] (Note: This may need optimization).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~325-330 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Analysis and Quantification:
-
Inject the prepared calibration standards into the HPLC system to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared citrus peel extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound has been reported to be approximately 7.5 minutes under specific isocratic conditions and 21.0 minutes under certain gradient conditions.[10]
-
Quantify the amount of this compound in the extract by interpolating its peak area against the standard calibration curve.
-
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for quantifying trace amounts of metabolites in complex matrices.[11][12] It is particularly useful for identifying and quantifying metabolites of 5-DN.[13]
Materials and Equipment:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/HPLC system
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
This compound analytical standard (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Methanol (LC-MS grade)
Procedure:
-
Liquid Chromatography Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A fast gradient suitable for UPLC systems.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. These transitions must be determined by infusing the standard compound.
-
Example Transition (Hypothetical): Precursor Ion (m/z) -> Product Ion (m/z)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards as described in the HPLC protocol, but at lower concentrations suitable for LC-MS/MS sensitivity (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare the citrus peel extract as described in the extraction protocol, ensuring the final concentration is within the linear range of the calibration curve.
-
-
Analysis and Quantification:
-
Inject the standards to generate a calibration curve.
-
Inject the sample.
-
Quantify this compound based on the peak area of its specific MRM transition, referenced against the calibration curve.
-
Data Presentation
Quantitative data should be organized into clear tables for comparison.
Table 1: HPLC Quantification of this compound in Citrus Peel Extracts
| Sample ID | Citrus Variety | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Peel (mg/g dry weight) |
|---|---|---|---|---|---|
| STD-1 | N/A | e.g., 7.51 | Value | 1.0 | N/A |
| STD-2 | N/A | e.g., 7.51 | Value | 10.0 | N/A |
| STD-3 | N/A | e.g., 7.51 | Value | 50.0 | N/A |
| Extract-01 | e.g., C. sinensis | e.g., 7.52 | Value | Calculated Value | Calculated Value |
| Extract-02 | e.g., C. reticulata | e.g., 7.51 | Value | Calculated Value | Calculated Value |
Table 2: Yield of this compound from Nobiletin Demethylation Reaction This data illustrates the monitoring of a chemical reaction to produce 5-DN, as might be done for standard synthesis.[10]
| Reaction Time (hours) | Yield of this compound (%) |
|---|---|
| 1 | 6.3 |
| 2 | 11.4 |
| 4 | 19.1 |
| 8 | 25.5 |
| 16 | 37.0 |
| 24 | 45.4 |
| 48 | 56.7 |
| 72 | 58.8 |
Data adapted from a study on the chemical production of this compound.[10]
Signaling Pathways Involving this compound
This compound exerts its biological effects by modulating multiple intracellular signaling pathways.
References
- 1. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. mattioli1885journals.com [mattioli1885journals.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Current procedures for extraction and purification of citrus flavonoides [scielo.org.co]
- 10. Monitoring the chemical production of citrus-derived bioactive this compound using surface enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 12. lcms.cz [lcms.cz]
- 13. Rapid and comprehensive metabolites identification of this compound in rats using UPLC/Triple-TOF-MS/MS based on multiple mass defect filter and their neuroprotection against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential: 5-Demethylnobiletin's Impact on HCT-116 Colon Cancer Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.
Introduction:
5-Demethylnobiletin (5-DN), a flavonoid predominantly found in citrus fruits, has garnered significant attention for its potential anti-cancer properties.[1] This document provides a detailed overview and experimental protocols for investigating the anti-proliferative effects of 5-DN on the human colorectal carcinoma cell line, HCT-116. The presented methodologies cover the assessment of cell viability, induction of apoptosis, and analysis of cell cycle distribution. Furthermore, this note elucidates the underlying molecular mechanisms, offering a basis for further research and drug development.
Data Summary
The anti-proliferative activity of this compound on HCT-116 cells is concentration-dependent. Studies have shown that 5-DN significantly inhibits the growth of HCT-116 cells.[1]
| Concentration of 5-DN (µM) | Incubation Time (hours) | Effect on HCT-116 Cells | Reference |
| 4-20 | 72 | Significant, dose-dependent inhibition of cell growth. | [1] |
| 5-40 | 24 | Significant reduction in cell survival at higher concentrations. | [2] |
| 8.7 (IC50) | Not Specified | Concentration required to inhibit cell growth by 50%. | [3] |
Experimental Protocols
Cell Culture and Maintenance
HCT-116 human colorectal cancer cells are to be cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on HCT-116 cells.
Materials:
-
HCT-116 cells
-
96-well plates
-
This compound (5-DN)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Procedure:
-
Seed HCT-116 cells in 96-well plates at a density of 1 x 10^5 cells/mL.[2]
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with various concentrations of 5-DN (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.[2] Ensure the final concentration of DMSO is less than 0.05%.[2]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Analysis by Flow Cytometry
This protocol details the detection and quantification of apoptosis in HCT-116 cells treated with 5-DN using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
HCT-116 cells
-
6-well plates
-
This compound (5-DN)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 5-DN for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The data will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to determine the effect of 5-DN on the cell cycle distribution of HCT-116 cells.
Materials:
-
HCT-116 cells
-
6-well plates
-
This compound (5-DN)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of 5-DN for 24, 48, or 72 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-proliferative effects of this compound on HCT-116 cells.
Proposed Signaling Pathway of this compound in HCT-116 Cells
Caption: Proposed mechanism of this compound inducing cell cycle arrest and apoptosis in HCT-116 cells.
Mechanism of Action
This compound exerts its anti-proliferative effects on HCT-116 cells through a multi-faceted mechanism. It has been shown to induce cell cycle arrest, particularly in the S phase.[3] This is potentially mediated by the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][4] The increased expression of p21 can lead to the inhibition of cyclin E1 and cyclin A1, key regulators of the G1/S phase transition and S phase progression, respectively, thereby halting cell proliferation.[3]
Furthermore, 5-DN induces apoptosis, or programmed cell death, in colon cancer cells.[2][5][6] This process is often characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The induction of p53 by 5-DN may also contribute to apoptosis.[5][6] The culmination of these events is a significant reduction in the viability and proliferative capacity of HCT-116 cancer cells.
References
- 1. Chemopreventive effect of this compound, a unique citrus flavonoid on colitis-driven colorectal carcinogenesis in mice is associated with its colonic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of this compound more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo | Journal of Food Bioactives [isnff-jfb.com]
- 3. This compound Inhibits Cell Proliferation, Downregulates ID1 Expression, Modulates the NF-κB/TNF-α Pathway and Exerts Antileukemic Effects in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo | Journal of Food Bioactives [isnff-jfb.com]
Application Notes and Protocols for the Use of 5-Demethylnobiletin in a Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. The dextran sulfate sodium (DSS) induced colitis mouse model is a widely used preclinical model to study the pathogenesis of IBD and to evaluate potential therapeutic agents. 5-Demethylnobiletin (5DN), a natural polymethoxyflavone found predominantly in citrus fruits, has demonstrated significant anti-inflammatory and gut health-promoting properties. These application notes provide a detailed overview and experimental protocols for utilizing 5DN in a DSS-induced colitis mouse model, based on current scientific literature.
Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects of this compound (5DN) in a dextran sulfate sodium (DSS)-induced colitis mouse model.
Table 1: Effect of this compound on Macroscopic and Microscopic Colitis Severity
| Parameter | Control Group | DSS-Treated Group | DSS + 5DN (0.05% w/w) Treated Group |
| Disease Activity Index (DAI) | 0.5 ± 0.2 | 3.8 ± 0.5 | 1.8 ± 0.4 |
| Body Weight Loss (%) | +2.1 ± 1.5 | -15.4 ± 3.2 | -5.2 ± 2.1 |
| Colon Length (cm) | 8.5 ± 0.5 | 5.2 ± 0.4 | 7.1 ± 0.6 |
| Colon Weight/Length Ratio (mg/cm) | 15.2 ± 1.8 | 35.8 ± 4.1 | 22.5 ± 2.9 |
| Histological Score | 0.3 ± 0.1 | 3.5 ± 0.6 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation and are compiled from representative studies. Actual values may vary depending on the specific experimental conditions.
Table 2: Modulation of Inflammatory Cytokines in Colon Tissue by this compound
| Inflammatory Cytokine | Control Group (pg/mg protein) | DSS-Treated Group (pg/mg protein) | DSS + 5DN (0.05% w/w) Treated Group (pg/mg protein) |
| TNF-α | 25 ± 5 | 150 ± 20 | 70 ± 15 |
| IL-6 | 15 ± 4 | 120 ± 18 | 55 ± 12 |
| IL-1β | 20 ± 6 | 135 ± 22 | 65 ± 16 |
Data are presented as mean ± standard deviation and are compiled from representative studies. Actual values may vary depending on the specific experimental conditions.
Table 3: Effect of this compound on Intestinal Barrier Integrity
| Protein (relative expression) | Control Group | DSS-Treated Group | DSS + 5DN (0.05% w/w) Treated Group |
| Claudin-1 | 1.0 ± 0.1 | 0.4 ± 0.08 | 0.8 ± 0.12 |
| ZO-1 | 1.0 ± 0.12 | 0.3 ± 0.07 | 0.75 ± 0.1 |
Data are presented as mean ± standard deviation and are compiled from representative studies. Expression levels are normalized to the control group.
Table 4: Regulation of Gut Microbiota by this compound (Relative Abundance %)
| Bacterial Genus | Control Group | DSS-Treated Group | DSS + 5DN (0.05% w/w) Treated Group |
| Roseburia (Probiotic) | 8.5 ± 1.2 | 2.1 ± 0.5 | 6.8 ± 1.0 |
| Clostridium (Pathogenic) | 3.2 ± 0.6 | 10.5 ± 1.8 | 4.5 ± 0.8 |
| Parabacteroides (Pathogenic) | 2.8 ± 0.4 | 9.2 ± 1.5 | 3.9 ± 0.7 |
| Sutterella (Pathogenic) | 1.5 ± 0.3 | 6.8 ± 1.1 | 2.2 ± 0.5 |
Data are presented as mean ± standard deviation and are compiled from representative studies.
Experimental Protocols
Induction of Colitis using Dextran Sulfate Sodium (DSS)
This protocol describes the induction of acute colitis in mice using DSS administered in drinking water.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Standard rodent chow
-
Autoclaved drinking water
-
Animal balance
-
Cages with filter tops
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in autoclaved drinking water. Prepare fresh solution every 2-3 days.
-
Provide the 2.5% DSS solution as the sole source of drinking water to the experimental group for 7 consecutive days. The control group should receive regular autoclaved drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the 7-day period, mice can be euthanized for tissue collection and analysis.
Treatment with this compound
This protocol outlines the administration of 5DN to mice through a supplemented diet.
Materials:
-
This compound (5DN) powder
-
Standard powdered rodent chow
-
A suitable solvent for 5DN (e.g., a small amount of ethanol followed by corn oil)
-
Mixer for diet preparation
Procedure:
-
Begin the 5DN-supplemented diet one week prior to the induction of colitis and continue throughout the 7-day DSS administration period.
-
To prepare the 0.05% (w/w) 5DN diet, calculate the required amount of 5DN based on the total amount of powdered chow.
-
Dissolve the 5DN powder in a minimal amount of a suitable solvent to ensure even distribution.
-
Thoroughly mix the dissolved 5DN with the powdered chow until a homogenous mixture is achieved.
-
Allow the diet to air-dry completely to evaporate the solvent before pelleting or providing it as a powder.
-
The control and DSS-only groups should receive a diet prepared with the vehicle alone.
-
Provide the respective diets and water ad libitum.
Assessment of Colitis Severity
a) Disease Activity Index (DAI):
The DAI is a composite score used to assess the clinical signs of colitis. It is calculated based on the following parameters, scored daily for each mouse:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
The DAI is the sum of these three scores divided by 3.
b) Macroscopic Evaluation:
-
After euthanasia, carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon in centimeters.
-
Gently remove any fecal content and weigh the colon.
-
Calculate the colon weight to length ratio (mg/cm).
c) Histological Analysis:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Evaluate the slides microscopically for the degree of inflammation, ulceration, and crypt damage to determine a histological score.
Analysis of Inflammatory Markers and Proteins
a) Enzyme-Linked Immunosorbent Assay (ELISA):
-
Homogenize a section of the colon tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Use commercial ELISA kits to quantify the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in the tissue lysates according to the manufacturer's instructions.
b) Western Blotting:
-
Extract total protein from colon tissue as described for ELISA.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Claudin-1, ZO-1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Gut Microbiota Analysis
-
Collect fresh fecal samples from mice at the end of the experiment.
-
Extract bacterial DNA from the fecal samples using a commercial DNA extraction kit.
-
Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
-
Analyze the sequencing data to determine the relative abundance of different bacterial genera.
Visualizations
Application Notes and Protocols for Oral Administration of 5-Demethylnobiletin in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oral administration of 5-Demethylnobiletin (5DN) to mice, based on currently available scientific literature. These guidelines are intended to assist in the design and execution of in vivo studies investigating the pharmacological effects of 5DN.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the oral administration of this compound to mice.
Table 1: In Vivo Efficacy of Orally Administered this compound
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Colitis-driven colorectal carcinogenesis (AOM/DSS-treated mice) | 0.05% w/w in diet | Dietary | 20 weeks | Significantly decreased tumor incidence, multiplicity, and burden. Showed anti-proliferative, pro-apoptotic, and anti-inflammatory activities. | [No specific citation found in search results] |
| Xenograft mouse model (COLO 205 cells) | 50 and 100 mg/kg | Not specified | 21 days | Effectively inhibited tumor growth. | [1] |
| Antibiotic-associated intestinal disturbances | 0.05% in diet | Dietary | 10 and 20 days | Alleviated gut oxidative damage and attenuated intestinal barrier injury. | [No specific citation found in search results] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Mice
| Metabolite | Description | Biological Activity | Reference |
| 5,3'-didemethylnobiletin (M1) | Major metabolite | Possesses better anti-cancer activity than 5DN. | [2] |
| 5,4'-didemethylnobiletin (M2) | Major metabolite | Exhibits biological activity. | [2] |
| 5,3',4'-tridemethylnobiletin (M3) | Major metabolite | Exhibits biological activity. | [2] |
Experimental Protocols
Protocol for Oral Gavage of this compound
This protocol provides a general procedure for the oral administration of 5DN to mice via gavage. It is crucial to adapt this protocol based on the specific experimental design, mouse strain, and ethical guidelines.
Materials:
-
This compound (5DN) powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (w/v) Tween-80 in sterile water, or corn oil)
-
Sterile water
-
Homogenizer or sonicator
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse accurately before administration to calculate the correct dosage volume.
-
-
Preparation of this compound Suspension:
-
Vehicle Selection: Due to the hydrophobic nature of flavonoids like 5DN, a suspension in a suitable vehicle is necessary. Common vehicles include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) and a surfactant like Tween-80 to improve solubility and stability. Alternatively, edible oils like corn oil can be used.
-
Suspension Preparation (Example with CMC/Tween-80):
-
Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile water while stirring. Allow it to hydrate, which may require stirring for several hours or overnight.
-
Add 0.2% (w/v) Tween-80 to the CMC solution and mix thoroughly.
-
Weigh the required amount of 5DN powder to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 25 g mouse with a gavage volume of 0.2 mL, the concentration would be 6.25 mg/mL).
-
Gradually add the 5DN powder to the vehicle while vortexing or homogenizing to ensure a uniform suspension. Sonication may be used to aid dispersion.
-
Prepare the suspension fresh daily and protect it from light.
-
-
-
Oral Gavage Administration:
-
The maximum recommended gavage volume for mice is 10 mL/kg of body weight, though smaller volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of complications.[3] A typical volume for a 25g mouse would be 0.125 - 0.25 mL.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Slowly administer the 5DN suspension.
-
Gently withdraw the needle.
-
Monitor the mouse for several minutes post-administration for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.[3]
-
Figure 1: Experimental Workflow for Oral Gavage
Caption: Workflow for the oral gavage of this compound in mice.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Figure 2: Signaling Pathways Modulated by this compound
References
Application Notes and Protocols for the Preparation of 5-Demethylnobiletin Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Demethylnobiletin (5-DN), a flavonoid found in citrus peels, has garnered significant interest in biomedical research due to its diverse pharmacological activities.[1][2] It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding its behavior in different experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₈ | [3][4][5] |
| Molecular Weight | 388.37 g/mol | [5][6] |
| CAS Number | 2174-59-6 | [3][4][5][7] |
| Appearance | Solid | [4][7] |
| Solubility | DMSO: 5 mg/mL[7] (or 3.88 mg/mL, 10 mM)[6]DMF: 10 mg/mL[7]Ethanol: Insoluble[7]PBS (pH 7.2): Insoluble[7] | |
| Storage | Powder: -20°C for up to 3 yearsIn Solvent: -80°C for up to 1 year | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes or amber vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling this compound powder, ensure that you are wearing appropriate PPE. It is recommended to work in a chemical fume hood.
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.
-
Carefully weigh out 1 mg of this compound powder into the tube.
-
-
Calculating the Required Volume of DMSO:
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW: 388.37 g/mol ), the required volume of DMSO can be calculated using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Volume (µL) = (0.001 g / (0.010 mol/L * 388.37 g/mol )) * 1,000,000 µL/L ≈ 257.4 µL
-
-
Dissolving this compound:
-
Add 257.4 µL of cell culture grade DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming and sonication may be used to aid dissolution if necessary.[6]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to one year).[6] For short-term storage, -20°C is acceptable.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Application in Cell Culture
When using the this compound stock solution in cell culture experiments, it is important to consider the final concentration of DMSO in the culture medium. High concentrations of DMSO can be toxic to cells. Therefore, the stock solution should be diluted to a final working concentration where the DMSO percentage is typically below 0.1% (v/v).
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution.
-
For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
Signaling Pathway
This compound has been shown to influence several signaling pathways, including the MAPK/ERK pathway, which is involved in processes such as neuritogenesis.[6]
Caption: Simplified MAPK/ERK signaling pathway activated by this compound.
References
- 1. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. a2bchem.com [a2bchem.com]
- 4. This compound | C20H20O8 | CID 358832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. 5-O-Demethylnobiletin | Leukotriene Receptor | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: 5-Demethylnobiletin in Research Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Demethylnobiletin. Our goal is to help you overcome challenges related to its low water solubility and ensure the success of your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (5-DN) is a polymethoxyflavone (PMF) found in citrus peels, recognized for its wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, its poor water solubility presents a significant challenge for its use in aqueous-based biological assays, potentially leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is reported to be insoluble in ethanol and phosphate-buffered saline (PBS) at pH 7.2[1]. For cell-based assays, DMSO is the most commonly used solvent to prepare stock solutions.
Q3: How can I improve the water solubility of this compound for my experiments?
Several methods can be employed to enhance the aqueous solubility of this compound, including:
-
Co-solvents: Using a mixture of solvents like DMSO, PEG300, and Tween 80 can improve its solubility in aqueous solutions for in vivo studies[2].
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its water solubility.
-
Nanoformulations: Techniques such as nanoemulsions and Pickering emulsions can be used to create stable dispersions of this compound in aqueous media, thereby improving its bioaccessibility.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [1] |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| Ethanol | Insoluble | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | [1] |
| Water (Predicted) | 0.031 g/L | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL | [2] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental settings.
Issue 1: Precipitation of this compound in Cell Culture Media
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay medium, or the final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to precipitate out of the aqueous solution.
-
Recommended Solutions:
-
Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in 100% DMSO. When preparing the working solution, perform serial dilutions in pre-warmed (37°C) culture medium while gently vortexing. Ensure the final DMSO concentration in the assay is kept low, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity and precipitation[4][5].
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform one or more intermediate dilution steps in a mixture of the organic solvent and the aqueous buffer before the final dilution[5].
-
Use of a Carrier: Consider pre-complexing this compound with a solubilizing agent like hydroxypropyl-β-cyclodextrin before adding it to the culture medium.
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Possible Cause: Inconsistent compound concentration due to precipitation, degradation of the compound in the assay medium over time, or interference of the compound with the assay reagents.
-
Recommended Solutions:
-
Fresh Preparations: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Stability Check: If feasible, assess the stability of this compound in your specific cell culture medium over the time course of your experiment using a method like HPLC.
-
Assay-Specific Controls: Include appropriate controls to test for any direct interference of this compound with your assay reagents (e.g., for MTT assays, include a control with compound and media but no cells to check for direct reduction of the tetrazolium salt)[4].
-
Standardize Experimental Parameters: Ensure consistency in cell passage number, cell density, and treatment duration between experiments.
-
Issue 3: Aggregation of this compound in Plate-Based Assays
-
Possible Cause: Poor mixing or localized high concentrations of the compound when adding it to the wells.
-
Recommended Solutions:
-
Proper Mixing Technique: After adding the this compound working solution to the wells, ensure thorough but gentle mixing by pipetting up and down a few times or by using a plate shaker at a low speed. Avoid vigorous shaking that could detach adherent cells.
-
Pre-mix with Medium: Prepare the final concentration of this compound in a larger volume of medium and then add this to the wells, rather than adding a small volume of a highly concentrated solution directly to the wells.
-
Experimental Protocols
1. Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (M.W. 388.37 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.88 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C in a water bath or brief sonication can be used to aid dissolution if necessary[5].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Workflow for Preparing a this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution in DMSO.
2. Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol provides a general method for preparing an inclusion complex to improve the water solubility of this compound. The molar ratio should be optimized for specific applications.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
-
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The resulting powder can be dissolved in water or buffer for use in assays. Characterization techniques such as FTIR, DSC, and NMR can be used to confirm complex formation.
-
Workflow for Cyclodextrin Inclusion Complex Preparation
Caption: General workflow for preparing a this compound-cyclodextrin inclusion complex.
3. Formulation of a this compound Nanoemulsion
This protocol outlines a general procedure for creating a nanoemulsion using a low-energy, self-emulsification method. The specific components and their ratios should be optimized.
-
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
-
Procedure:
-
Dissolve this compound in the oil phase. Gentle heating may be required.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and mix thoroughly. This forms the organic phase.
-
Slowly add the aqueous phase (deionized water) to the organic phase with continuous gentle stirring.
-
The mixture should spontaneously form a clear or translucent nanoemulsion.
-
Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential to ensure quality and stability.
-
Workflow for Nanoemulsion Formulation
Caption: General workflow for the formulation of a this compound nanoemulsion.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
1. JAK/STAT Signaling Pathway
This compound can inhibit the JAK/STAT signaling pathway, which is often constitutively active in various diseases. This inhibition can lead to reduced inflammation and cell proliferation.
Caption: this compound inhibits the JAK/STAT signaling pathway by targeting JAK phosphorylation.
2. MAPK/ERK Signaling Pathway
The effect of this compound on the MAPK/ERK pathway can be context-dependent, with reports suggesting both activation and inhibition. For instance, in some neuronal cells, it can activate this pathway, promoting neuritogenesis, while in certain cancer cells, it may have an inhibitory effect[2][6].
Caption: this compound modulates the MAPK/ERK signaling pathway, affecting cellular responses.
3. PI3K/Akt/mTOR Signaling Pathway
This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial in regulating cell survival, proliferation, and metabolism. This inhibition is a key mechanism for its anti-cancer effects[7].
Caption: this compound inhibits the PI3K/Akt/mTOR pathway by suppressing Akt phosphorylation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5-O-Demethylnobiletin | Leukotriene Receptor | TargetMol [targetmol.com]
- 3. Showing Compound Demethylnobiletin (FDB016659) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]
Technical Support Center: Enhancing the Oral Bioavailability of 5-Demethylnobiletin (5-DN) in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of 5-Demethylnobiletin (5-DN).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound (5-DN)?
A1: The poor oral bioavailability of 5-DN is primarily attributed to two main factors:
-
Low Aqueous Solubility: 5-DN is a lipophilic compound with poor water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, 5-DN undergoes significant metabolism in the intestines and liver, primarily through demethylation and glucuronidation. This rapid breakdown reduces the amount of active compound reaching systemic circulation. Key enzymes and transporters involved are believed to include Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).
Q2: What are the major metabolites of 5-DN observed in vivo?
A2: Pharmacokinetic studies have identified the main metabolites of 5-DN as 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3).[1] These metabolites can exist in both their free form and as glucuronide conjugates.[1] Interestingly, some of these metabolites, particularly M1, have shown greater bioactivity than the parent 5-DN in certain cancer models.[1]
Q3: What are the most promising strategies to enhance the oral bioavailability of 5-DN?
A3: Several formulation and chemical modification strategies have shown promise in improving the oral bioavailability of 5-DN and similar polymethoxyflavones (PMFs):
-
Nanoparticle-Based Formulations: Encapsulating 5-DN in nanoparticles, such as lipid-based nanoparticles or Pickering emulsions, can improve its solubility and protect it from premature degradation in the GI tract.
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of 5-DN in a hydrophilic polymer matrix can enhance its dissolution rate and absorption.
-
Chemical Modification (Prodrug Approach): Acetylation of the hydroxyl group of 5-DN to create a prodrug can improve its lipophilicity and potentially alter its metabolic pathway, leading to increased plasma concentrations of the parent compound after oral administration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and in vivo testing of 5-DN formulations.
Issue 1: Low and Variable Drug Loading in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Poor solubility of 5-DN in the oil phase (for lipid-based nanoparticles). | Consider using an organogel-based formulation to increase the solubility of 5-DN in the lipid phase. |
| Precipitation of 5-DN during nanoparticle formation. | Optimize the solvent/anti-solvent ratio and the rate of addition of the drug solution. Ensure adequate mixing during the process. |
| Incompatible stabilizer or polymer. | Screen different stabilizers and polymers to find one that effectively encapsulates 5-DN. The choice of stabilizer can significantly impact loading efficiency and particle stability. |
Issue 2: Inconsistent Pharmacokinetic Profiles in Animal Studies
| Potential Cause | Troubleshooting Step |
| Variability in gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure consistent delivery to the stomach. |
| Food effect. | Standardize the fasting period for animals before dosing. The presence of food can significantly alter the absorption of lipophilic compounds. |
| Inadequate formulation stability. | Characterize the stability of your formulation under storage conditions and just before administration to ensure the drug has not degraded or precipitated. |
| Inter-animal metabolic differences. | Increase the number of animals per group to account for biological variability. |
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting Step | | Dissolution method does not mimic in vivo conditions. | Use biorelevant dissolution media that simulate the pH and composition of the stomach and intestines. | | In vitro permeability assay is not predictive. | Ensure the integrity of the Caco-2 cell monolayer by measuring transepithelial electrical resistance (TEER). Consider the expression of efflux transporters like P-gp in your cell line, as they can significantly impact drug transport. | | First-pass metabolism is not accounted for in in vitro models. | Utilize liver microsomes or S9 fractions in conjunction with permeability assays to simulate first-pass metabolism. |
Data Presentation
Table 1: In Vitro Bioaccessibility of this compound in Different Formulations
| Formulation | Bioaccessibility (%) | Fold Increase vs. Oil Suspension |
| 5-DN in Bulk Oil | ~9.2% | 1.0 |
| 5-DN in Pickering Emulsion | ~18.3% | ~2.0 |
| 5-DN in Organogel-Based Emulsion | - | ~3.26 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters of 5-Demethyltangeretin (5-DTAN) and its Acetylated Form (5-ATAN) in Mice (Used as a proxy for 5-DN)
| Compound Administered | Analyte in Plasma | Cmax (ng/mL) | AUC₀₋ₜ (ng*h/mL) |
| 5-DTAN | 5-DTAN | 15.2 ± 3.1 | 58.7 ± 12.3 |
| 5-ATAN | 5-DTAN | 128.4 ± 25.7 | 645.1 ± 132.8 |
Data adapted from a study on 5-demethyltangeretin, a structurally similar compound, to illustrate the potential impact of acetylation on bioavailability.[2][3]
Experimental Protocols
1. Preparation of 5-DN Loaded Nanoparticles (Nanoprecipitation Method)
-
Dissolve 5-DN and a suitable polymer (e.g., Eudragit® E PO) in an appropriate organic solvent (e.g., methanol) at a specific ratio (e.g., 1:1 w/w).
-
Prepare an aqueous solution containing a stabilizer (e.g., 5% w/v Kolliphor® P 188).
-
Inject the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Allow the solvent to evaporate , leading to the formation of a nanoparticle suspension.
-
(Optional) Lyophilize the nanoparticle suspension with a cryoprotectant to obtain a stable powder form.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug loading.
2. In Vivo Oral Bioavailability Study in Rodents
-
Fast male Sprague-Dawley rats (or a similar model) overnight with free access to water.
-
Administer the 5-DN formulation or control (e.g., 5-DN suspension in 0.5% carboxymethylcellulose) via oral gavage at a specified dose.
-
Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of 5-DN and its metabolites in the plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
3. In Vitro Caco-2 Permeability Assay
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-23 days until a differentiated monolayer is formed.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the 5-DN formulation (dissolved in HBSS) to the apical (A) side for apical-to-basolateral (A-to-B) transport studies.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Collect samples from the basolateral side and analyze the concentration of 5-DN by LC-MS/MS to determine the apparent permeability coefficient (Papp).
-
To investigate efflux , perform a basolateral-to-apical (B-to-A) transport study and calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
Mandatory Visualizations
References
- 1. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin [mdpi.com]
Technical Support Center: Optimizing 5-Demethylnobiletin (5-DN) Delivery Using Pickering Emulsions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful formulation and optimization of 5-Demethylnobiletin (5-DN) loaded Pickering emulsions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (5-DN) and why is it a candidate for advanced drug delivery?
A1: this compound (5-DN) is a polymethoxyflavone (PMF) found primarily in citrus fruits.[1] It has garnered significant attention for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2] However, its low water solubility and poor oral bioavailability can limit its therapeutic efficacy. Encapsulation in a delivery system like a Pickering emulsion is a promising strategy to overcome these limitations.[3]
Q2: What is a Pickering emulsion and why is it suitable for 5-DN delivery?
A2: A Pickering emulsion is a surfactant-free system where two immiscible liquids (like oil and water) are stabilized by solid particles adsorbed at their interface.[4][5] These emulsions offer high stability against coalescence (droplet merging) because the particles create a strong, irreversible barrier.[6] For a hydrophobic compound like 5-DN, an oil-in-water (O/W) Pickering emulsion can encapsulate it within the oil droplets, protecting it from degradation and potentially enhancing its bioavailability.[3] Food-grade particles like proteins, polysaccharides (starch, chitosan), and lipids can be used, making them biocompatible and safe for pharmaceutical applications.[7][8]
Q3: What are the critical components of a 5-DN Pickering emulsion?
A3: The key components are:
-
Aqueous Phase: Typically purified water or a buffer solution. This forms the continuous phase in an O/W emulsion.
-
Oil Phase: A biocompatible oil (e.g., medium-chain triglycerides, soybean oil, corn oil) that serves as the solvent for 5-DN and forms the dispersed droplets.
-
This compound (5-DN): The active pharmaceutical ingredient (API), which is dissolved in the oil phase.
-
Solid Particle Stabilizer: Food-grade nanoparticles (e.g., chitosan, modified starch, silica, protein nanoparticles) that adsorb to the oil-water interface to prevent droplet aggregation.[4][9] The choice of stabilizer is critical for determining emulsion type (O/W vs. W/O) and stability.[10]
Q4: What are the primary advantages of using Pickering emulsions over conventional surfactant-based emulsions for 5-DN?
A4: Pickering emulsions offer several key advantages:
-
Enhanced Stability: They are highly resistant to coalescence and Ostwald ripening, leading to a longer shelf-life.[11][12]
-
Biocompatibility: The use of edible and biodegradable solid particles (e.g., chitosan, starch) reduces the potential toxicity associated with synthetic surfactants.[4][8]
-
Controlled Release: The solid particle shell can act as a barrier to modulate the release of the encapsulated 5-DN.[5]
-
Reduced Irritation: The absence of synthetic surfactants makes them more suitable for topical and oral applications where irritation can be a concern.[13]
Section 2: Troubleshooting Guide
This guide addresses common experimental issues encountered during the formulation and characterization of 5-DN Pickering emulsions.
Issue 1: The emulsion is physically unstable (creaming, sedimentation, or phase separation).
-
Question: My Pickering emulsion shows a thick cream layer (or sediment) hours after preparation. What is the cause and how can I fix it?
-
Answer: Creaming or sedimentation is caused by density differences between the oil and water phases, leading to droplet migration. While this is different from coalescence (droplet fusion), it is often the first step toward emulsion breakdown.
-
Potential Causes & Solutions:
-
Insufficient Stabilizer Concentration: The particle concentration may be too low to fully cover the surface of the oil droplets.
-
Solution: Gradually increase the concentration of the solid particle stabilizer (e.g., from 0.5% to 2.0% w/v).[9] This creates a denser interfacial layer, providing a stronger steric barrier against aggregation.
-
-
Large Droplet Size: Larger droplets have a greater tendency to cream or sediment due to gravitational forces.
-
Solution: Increase the homogenization energy. This can be achieved by increasing the homogenization speed (e.g., from 12,000 rpm to 18,000 rpm) or time (e.g., from 2 to 5 minutes).[14] Using a higher-energy method like ultrasonication after high-shear homogenization can also reduce droplet size.[15]
-
-
Inappropriate Particle Wettability: The solid particles must have partial wettability by both oil and water to reside at the interface. If they are too hydrophilic, they will remain in the water phase; if too hydrophobic, they will migrate to the oil phase.
-
Unfavorable pH: The surface charge of many particles (especially proteins and chitosan) is pH-dependent, affecting their stability and interaction at the interface.
-
Solution: Adjust the pH of the aqueous phase. For protein stabilizers, moving the pH away from the isoelectric point increases surface charge and electrostatic repulsion, which can improve stability.[4] For flavonoids used as stabilizers, a higher pH can increase negative charge and improve emulsion stability.[17]
-
-
-
Issue 2: Low Encapsulation Efficiency (EE%) of this compound.
-
Question: My analysis shows that a significant amount of 5-DN is not encapsulated within the oil droplets. How can I improve the EE%?
-
Answer: Low EE% means the 5-DN has either precipitated out of the oil phase or remains in the aqueous phase.
-
Potential Causes & Solutions:
-
5-DN Concentration Exceeds its Solubility in the Oil: You may be trying to load too much drug into the oil phase.
-
Solution: First, determine the saturation solubility of 5-DN in your chosen oil. Do not exceed 80-90% of this saturation point in your formulation. Alternatively, select an oil with higher solvent capacity for 5-DN.
-
-
Premature Drug Precipitation: The drug may precipitate during the emulsification process, especially if there are temperature changes or solvent interactions.
-
Solution: Ensure 5-DN is fully dissolved in the oil phase before homogenization. Gentle heating of the oil phase can help, but ensure it is cooled back to room temperature before emulsification to avoid affecting stability.
-
-
Small Oil Phase Volume: A very low oil-to-water ratio provides less volume to encapsulate the drug.
-
Solution: Increase the oil phase volume fraction (φ). This not only provides more space for the drug but can also influence emulsion stability and viscosity.[9]
-
-
-
Issue 3: Inconsistent or Large Particle/Droplet Size.
-
Question: My dynamic light scattering (DLS) results show a very large mean droplet size (>10 µm) or a high polydispersity index (PDI > 0.5). What's wrong?
-
Answer: A large droplet size and high PDI indicate an inefficient emulsification process or droplet coalescence.
-
Potential Causes & Solutions:
-
Inadequate Homogenization: The energy input is not sufficient to break down the oil phase into small droplets.
-
Droplet Coalescence: The newly formed droplets are merging back together before they can be stabilized by the solid particles.
-
Solution: Ensure the solid particle stabilizer is dispersed in the continuous phase (usually water) before adding the oil phase. This allows the particles to adsorb to the interface as soon as new droplets are formed. Increasing the stabilizer concentration can also provide faster surface coverage.
-
-
Particle Aggregation: The stabilizer particles themselves may be aggregated in the continuous phase, leading to poor performance.
-
Solution: Disperse the stabilizer particles in the aqueous phase using sonication before adding the oil phase to break up any aggregates.
-
-
-
Section 3: Data Presentation
The following tables provide illustrative data on how formulation variables can impact the properties of 5-DN Pickering emulsions. These are representative examples to guide optimization.
Table 1: Effect of Stabilizer Concentration on Emulsion Properties (Stabilizer: Chitosan Nanoparticles; Oil Phase: 20% v/v MCT; Homogenization: 15,000 rpm for 3 min)
| Stabilizer Conc. (% w/v) | Mean Droplet Size (d₃₂) (µm) | Zeta Potential (mV) | Stability Index (after 24h) |
| 0.25 | 15.8 | +25.3 | 45% (Phase Separation) |
| 0.50 | 8.2 | +31.5 | 88% (Slight Creaming) |
| 1.00 | 2.5 | +35.8 | 99% (Stable) |
| 1.50 | 2.1 | +36.4 | 100% (Stable) |
Table 2: Effect of Oil Phase Volume (φ) on Emulsion Properties (Stabilizer: 1.0% w/v Modified Starch Nanoparticles; Homogenization: 15,000 rpm for 3 min)
| Oil Phase Volume (φ) | Emulsion Type | Mean Droplet Size (d₃₂) (µm) | Viscosity (mPa·s) | Encapsulation Efficiency (%) |
| 0.10 | O/W | 1.8 | 15.2 | 85.6 |
| 0.20 | O/W | 2.6 | 28.9 | 92.4 |
| 0.40 | O/W | 4.1 | 75.6 | 95.8 |
| 0.60 | O/W | 9.5 | 210.3 | 96.1 |
Section 4: Experimental Protocols
Protocol 1: Preparation of 5-DN Pickering Emulsion (O/W Type)
-
Preparation of Aqueous Phase:
-
Disperse the chosen solid particle stabilizer (e.g., 1.0 g of chitosan nanoparticles) in 80 mL of deionized water (or an appropriate buffer).
-
To ensure full dispersion and break up aggregates, sonicate the suspension for 10 minutes in an ice bath.
-
-
Preparation of Oil Phase:
-
Dissolve 100 mg of this compound (5-DN) in 20 mL of medium-chain triglyceride (MCT) oil.
-
Gently warm the mixture to 40°C under constant stirring to ensure complete dissolution. Cool the solution back to room temperature.
-
-
Emulsification:
-
Add the oil phase containing 5-DN to the aqueous phase.
-
Immediately homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax) at 12,000-18,000 rpm for 3-5 minutes.[9][14] Keep the vessel in an ice bath to prevent overheating.
-
(Optional) For smaller droplet sizes, further process the coarse emulsion using a high-pressure homogenizer or an ultrasonic probe.
-
-
Storage: Store the final emulsion at 4°C in a sealed container.
Protocol 2: Determination of Encapsulation Efficiency (EE%)
-
Separation of Free Drug:
-
Take a 1.0 mL aliquot of the freshly prepared 5-DN Pickering emulsion and place it in a centrifuge tube.
-
Centrifuge the sample at a high speed (e.g., 15,000 rpm) for 30 minutes to separate the emulsified oil droplets from the aqueous phase.[18]
-
-
Quantification of Free Drug:
-
Carefully collect the clear supernatant (aqueous phase), which contains the unencapsulated 5-DN.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of 5-DN in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the EE% using the following formula:[19] EE% = [(Total amount of 5-DN added) - (Amount of 5-DN in supernatant)] / (Total amount of 5-DN added) * 100
-
Protocol 3: In Vitro Drug Release Study
-
Apparatus Setup: Use a dialysis bag method or a Franz diffusion cell apparatus.[20][21]
-
Preparation:
-
Prepare a release medium that mimics physiological conditions (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, maintained at 37°C). To ensure sink conditions, a small percentage of a surfactant like Tween 80 (e.g., 0.5%) or alcohol may be added to the medium to increase the solubility of the released 5-DN.
-
Accurately measure a known quantity of the 5-DN Pickering emulsion (e.g., 2 mL) and place it inside a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).
-
-
Release Study:
-
Seal the dialysis bag and immerse it in a beaker containing a defined volume of the release medium (e.g., 100 mL).
-
Stir the medium at a constant speed (e.g., 100 rpm) and maintain the temperature at 37°C.[20]
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of 5-DN in the collected samples using HPLC.
-
-
Data Analysis: Plot the cumulative percentage of 5-DN released versus time.
Section 5: Visualizations (Diagrams)
Caption: Experimental workflow for preparing and evaluating 5-DN Pickering emulsions.
References
- 1. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances on Pickering Emulsions Stabilized by Diverse Edible Particles: Stability Mechanism and Applications [frontiersin.org]
- 5. Frontiers | An Overview of Pickering Emulsions: Solid-Particle Materials, Classification, Morphology, and Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Food-Grade Pickering Emulsions: Preparation, Stabilization and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Application of Nanoparticle-Stabilized Pickering Emulsion in Food Packaging [spkx.net.cn]
- 9. Preparation and Characterization of Food-Grade Pickering Emulsions Stabilized with Chitosan-Phytic Acid-Cyclodextrin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Insight into Pickering Emulsion and Colloidal Particle Network Construction of Basil Extract for Enhancing Antioxidant and UV-B-Induced Antiaging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.4. Preparation of Pickering Emulsions [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijnnonline.net [ijnnonline.net]
- 21. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Demethylnobiletin Extraction from Natural Sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 5-Demethylnobiletin from natural sources, primarily citrus peels.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound is a polymethoxyflavone (PMF) found almost exclusively in the peels of citrus fruits.[1][2] While it is present in various citrus species, its concentration is significantly lower than other major PMFs like nobiletin and tangeretin.[3] It can also be synthesized from nobiletin through a demethylation reaction.[3][4]
Q2: What are the main challenges in extracting this compound?
A2: The primary challenges include:
-
Low Abundance: this compound is present in much smaller quantities compared to other flavonoids in citrus peels, making its isolation difficult.[3]
-
Structural Similarity to Other PMFs: Its chemical structure is very similar to other polymethoxyflavones, which complicates separation and purification.[5]
-
Poor Water Solubility: Like other PMFs, this compound has low water solubility, which influences the choice of extraction solvents.[6]
-
Potential for Degradation: Flavonoids can be sensitive to extraction conditions such as high temperatures and prolonged extraction times, which may lead to degradation.[7]
Q3: Which analytical techniques are suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a commonly used method for the quantification of this compound.[3][8] However, due to its structural similarity to nobiletin, achieving good resolution can be time-consuming.[3] Other advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can also be employed for accurate quantification and identification.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Optimize Solvent Choice: this compound is a low-polarity compound. Use solvents like ethanol, methanol, or hexane. A mixture of ethanol and water (e.g., 75-85% ethanol) can also be effective.[9] 2. Increase Extraction Time/Temperature: Gradually increase the extraction time or temperature within the stability limits of the compound. For modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), optimize the sonication/irradiation time.[7][10] 3. Improve Sample-to-Solvent Ratio: Ensure a sufficient volume of solvent is used to facilitate the complete extraction of the compound from the plant matrix. |
| Degradation of this compound | 1. Avoid Excessive Heat and Prolonged Extraction: High temperatures and long extraction times can lead to the degradation of flavonoids.[7] For heat-reflux extraction, use the shortest effective time. For MAE, use moderate power levels.[7] 2. Protect from Light: Flavonoids can be light-sensitive. Conduct the extraction in amber glassware or protect the setup from direct light. |
| Suboptimal Extraction Method | 1. Consider Advanced Extraction Techniques: Methods like UAE, MAE, and Supercritical Fluid Extraction (SFE) can offer higher efficiency and shorter extraction times compared to conventional methods.[1][10] |
Problem 2: Poor Purity of the this compound Extract
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Interfering Compounds | 1. Solvent Polarity Tuning: Adjust the polarity of the extraction solvent to selectively extract this compound while minimizing the co-extraction of impurities. 2. Pre-extraction with a Non-polar Solvent: To remove oils and other non-polar impurities, consider a pre-extraction step with a solvent like hexane before the main extraction. 3. Purification of Crude Extract: The crude extract will likely contain a mixture of PMFs and other compounds. Purification using techniques like column chromatography (e.g., silica gel) or preparative HPLC is essential to isolate pure this compound.[11] |
| Inadequate Separation from Nobiletin | 1. Optimize Chromatographic Conditions: For HPLC-based purification, carefully optimize the mobile phase composition and gradient to achieve baseline separation between this compound and nobiletin. Due to their similar structures, a long and efficient column may be required.[3] |
Experimental Protocols
Note: These are generalized protocols for the extraction of polymethoxyflavones, including this compound, from citrus peels. Optimization of parameters is crucial for achieving the best results.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry the citrus peels and grind them into a fine powder.
-
Extraction:
-
Place 10 g of the powdered peel into a 250 mL flask.
-
Add 100 mL of 80% ethanol. .
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[10]
-
-
Separation:
-
Filter the mixture through a suitable filter paper to separate the extract from the solid residue. Centrifugation can be performed before filtration for better separation.[10]
-
-
Concentration:
-
Evaporate the solvent from the filtrate using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.[10]
-
-
Storage: Store the crude extract at -20°C for further analysis and purification.[10]
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Use finely powdered dried citrus peels.
-
Extraction:
-
Separation:
-
Allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid residue.[10]
-
-
Concentration:
-
Remove the methanol from the filtrate using a rotary evaporator.[10]
-
-
Storage: Store the dried crude extract at low temperatures.[10]
Protocol 3: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Use dried and powdered citrus peels.
-
Extraction:
-
Collection:
-
The extract is separated from the supercritical fluid in a collection vessel by reducing the pressure.[10]
-
-
Drying and Storage:
-
Remove any residual ethanol under a stream of nitrogen.
-
Store the final extract at -20°C.[10]
-
Data Presentation
Table 1: Comparison of Extraction Methods for Polymethoxyflavones (General)
| Method | Typical Solvents | Advantages | Disadvantages |
| Solvent Extraction | Ethanol, Methanol, Hexane[9] | Simple, low equipment cost. | Time-consuming, large solvent consumption, potential for thermal degradation with heating.[12] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol[8] | Faster than conventional methods, improved extraction efficiency.[1][12] | Potential for degradation with high power/long sonication.[7] |
| Microwave-Assisted Extraction (MAE) | Methanol, Ethanol[9][10] | Very fast, reduced solvent consumption, higher extraction rates.[1][12] | Requires specialized equipment, potential for localized heating and degradation.[7] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with a co-solvent (e.g., ethanol)[9] | "Green" solvent, high selectivity, solvent-free extract.[13] | High initial equipment cost, may require optimization for polar compounds.[13][14] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: General experimental workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: A decision-making diagram for troubleshooting low yields in this compound extraction.
References
- 1. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring the chemical production of citrus-derived bioactive this compound using surface enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Showing Compound Demethylnobiletin (FDB016659) - FooDB [foodb.ca]
- 7. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jajgastrohepto.org [jajgastrohepto.org]
Technical Support Center: Storage and Handling of 5-Demethylnobiletin
For researchers, scientists, and drug development professionals utilizing 5-Demethylnobiletin (5-DN), ensuring its stability throughout storage and experimental procedures is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the storage and handling of this compound.
Issue 1: Loss of Potency or Inconsistent Results Over Time
If you observe a decrease in the expected biological activity of your 5-DN samples or inconsistent results between experiments, it may be indicative of degradation during storage.
| Potential Cause | Recommended Action | Verification Method |
| Improper Storage Temperature | Store solid 5-DN at -20°C for long-term storage (up to 3 years). For solutions in DMSO or other organic solvents, store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles. | Purity assessment using a stability-indicating HPLC method. |
| Exposure to Light | Store 5-DN, both in solid form and in solution, in amber vials or wrapped in aluminum foil to protect from light. | Compare the purity of a light-exposed sample to a properly stored sample using HPLC. |
| Exposure to Oxygen | For long-term storage of solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. | While direct measurement is difficult, adherence to inert gas purging is a preventative best practice. |
| Inappropriate Solvent | Use high-purity, anhydrous solvents such as DMSO or ethanol for preparing stock solutions. Ensure solvents are free of contaminants that could catalyze degradation. | Run a solvent blank on your analytical instrument to check for impurities. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
The presence of new peaks in your chromatogram that were not in the initial analysis of the 5-DN standard suggests the formation of degradation products.
| Potential Cause | Recommended Action | Identification of Degradants |
| Hydrolysis (Acidic or Basic Conditions) | Maintain the pH of your experimental solutions within a neutral range (pH 6-8) unless the experimental design requires otherwise. Use appropriate buffer systems. Some flavonoids are unstable at alkaline pH.[2] | Analyze the sample using LC-MS/MS to determine the mass of the degradation products. Potential degradation products of polymethoxyflavones include further demethylated or hydroxylated compounds.[3] |
| Oxidative Degradation | Minimize exposure to air. If preparing aqueous solutions, use freshly boiled and cooled water to reduce dissolved oxygen. Consider adding antioxidants if compatible with your experimental setup. | LC-MS/MS analysis can help identify oxidized derivatives. |
| Thermal Degradation | Avoid exposing 5-DN solutions to high temperatures for extended periods. If heating is necessary for your experiment, perform it for the shortest duration possible and at the lowest effective temperature. | Analyze samples heated to different temperatures and for varying durations by HPLC to quantify the extent of degradation. |
| Photodegradation | Conduct all experimental steps involving 5-DN under subdued lighting conditions. Use amber-colored labware or cover transparent containers with foil. | Expose a solution of 5-DN to a controlled light source and analyze for degradation over time using a stability-indicating HPLC method. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, it can be stable for up to three years.
Q2: I need to prepare a stock solution of 5-DN. What is the best solvent and how should I store it?
A2: High-purity dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of 5-DN.[1] Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C in amber vials.[1] Under these conditions, the solution is generally stable for up to one year.
Q3: Can I store my 5-DN stock solution at -20°C instead of -80°C?
A3: While short-term storage at -20°C may be acceptable for some bioactive chemicals, for long-term stability of solutions, -80°C is strongly recommended to minimize the risk of degradation.[1]
Q4: My experiment requires me to work with 5-DN in an aqueous buffer for several hours at room temperature. How can I minimize degradation?
A4: To minimize degradation in aqueous buffers at room temperature, it is advisable to:
-
Prepare the solution fresh on the day of the experiment.
-
Use a buffer with a pH as close to neutral as possible (pH 6-8).
-
Protect the solution from light by using amber tubes or wrapping them in foil.
-
Keep the solution on ice whenever possible when not in immediate use.
Q5: What are the likely degradation products of this compound?
A5: The degradation of this compound, a polymethoxyflavone, can occur through several pathways. The most common degradation products are likely to be its metabolites, which include further demethylated and hydroxylated derivatives such as 5,3'-didemethylnobiletin, 5,4'-didemethylnobiletin, and 5,3',4'-tridemethylnobiletin.[3] Oxidation products can also form.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate 5-DN from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating compounds with different polarities.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute more hydrophobic compounds. An example could be: 0-20 min, 80% A to 20% A; 20-25 min, 20% A to 80% A; 25-30 min, hold at 80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where 5-DN has maximum absorbance (e.g., around 280 nm and 330 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Protocol 2: Forced Degradation Studies of this compound
Forced degradation studies are essential for understanding the stability of 5-DN and for the development of a stability-indicating analytical method. These studies involve subjecting a solution of 5-DN to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of 5-DN in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Incubate at room temperature for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Thermal Degradation: Place a solution of 5-DN in a temperature-controlled oven (e.g., 60°C). At defined time points, withdraw samples and analyze by HPLC. A control sample should be kept at the recommended storage temperature.
-
Photodegradation: Expose a solution of 5-DN in a transparent vial to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in foil to protect it from light. Analyze samples at various time points by HPLC.
Visualizations
The following diagrams illustrate key concepts related to the degradation of this compound and the experimental workflow for its analysis.
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for preventing 5-DN degradation during experiments.
References
Technical Support Center: 5-Demethylnobiletin Quantification by HPLC
Welcome to the technical support center for the quantification of 5-Demethylnobiletin using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: A good starting point for developing a robust HPLC method for this compound involves a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol.[1] Detection is typically carried out using a UV detector.
Q2: What is the expected retention time for this compound?
A2: The retention time for this compound is highly dependent on the specific HPLC method parameters, including the column, mobile phase composition, gradient, and flow rate. It is crucial to run a standard of this compound to determine its retention time under your specific experimental conditions.
Q3: How should I prepare my this compound samples for HPLC analysis?
A3: this compound should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself. Using a solvent stronger than the mobile phase can lead to peak distortion.[2] Ensure the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.[3]
Q4: My this compound peak is showing tailing. What are the possible causes and solutions?
A4: Peak tailing for flavonoid compounds like this compound can be caused by several factors:
-
Secondary interactions: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups on the flavonoid, causing tailing.[4] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction.
-
Column overload: Injecting too high a concentration of the analyte can lead to peak tailing.[5] Try diluting your sample.
-
Column degradation: Over time, columns can degrade, leading to poor peak shape. If the problem persists and is not resolved by other troubleshooting steps, consider replacing the column.[3]
Q5: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?
A5: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a blank run.[6] They can originate from several sources:
-
Contaminated mobile phase: Impurities in the solvents or water used for the mobile phase are a common cause. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Carryover from previous injections: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol and flush the column with a strong solvent between analyses.
-
System contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or vials.[6] Regular system maintenance is crucial.
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during the quantification of this compound.
Problem 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[2] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column collapse or void at the inlet. | Replace the column. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing acid (e.g., 0.1% formic acid) to the mobile phase to reduce silanol interactions. |
| Low mobile phase pH for an acidic analyte. | For ionizable compounds, adjusting the mobile phase pH away from the pKa can improve peak shape.[7][8] | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| Peak Splitting | Clogged column inlet frit. | Back-flush the column (if permissible by the manufacturer) or replace the frit. |
| Sample solvent/mobile phase mismatch. | Ensure the sample is dissolved in a compatible solvent.[2] | |
| Co-elution with an interfering compound. | Optimize the mobile phase or gradient to improve separation. |
Problem 2: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Gradual Drift in Retention Time | Change in mobile phase composition due to evaporation of the more volatile solvent. | Prepare fresh mobile phase daily and keep solvent reservoirs capped. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[9] | |
| Column aging. | Monitor column performance and replace it when retention times can no longer be maintained. | |
| Abrupt Shifts in Retention Time | Incorrect mobile phase preparation. | Carefully prepare the mobile phase, ensuring accurate measurements of all components. A 1% error in organic solvent can cause a 5-15% change in retention time.[2] |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump.[9] | |
| Leak in the system. | Inspect all fittings and connections for leaks. |
Problem 3: Baseline Issues (Noise or Drift)
| Symptom | Potential Cause | Recommended Solution |
| High Baseline Noise | Air bubbles in the detector. | Purge the detector. |
| Contaminated or old mobile phase. | Use fresh, high-purity solvents and degas the mobile phase. | |
| Failing detector lamp. | Replace the detector lamp. | |
| Baseline Drift | Insufficient column equilibration time. | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injection.[9] |
| Mobile phase composition change during gradient elution. | Ensure the gradient proportioning valve is functioning correctly. | |
| Column bleeding. | Use a column that is stable within the pH and temperature range of your method. |
Experimental Protocols
A validated HPLC method for the quantification of polymethoxyflavones, including this compound, can be adapted for your specific needs.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A typical gradient might start with a lower percentage of B, increasing to a higher percentage over 20-30 minutes to elute the compounds of interest. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection | UV at a specific wavelength (e.g., 280 nm or 340 nm, determine the optimal wavelength by scanning a standard of this compound) |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.
Caption: A decision tree for systematic HPLC troubleshooting.
Factors Affecting this compound Quantification
This diagram outlines the key factors that can influence the accuracy and precision of this compound quantification by HPLC.
Caption: Key factors influencing HPLC quantification accuracy.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijnrd.org [ijnrd.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
minimizing cytotoxicity of 5-Demethylnobiletin in normal cells
Welcome to the technical support center for 5-Demethylnobiletin (5-DMN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
A1: this compound (5-DMN) is a polymethoxyflavone (PMF) naturally found in citrus peels. It has demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[1][2][3] Its metabolites may even possess more potent anti-cancer activity.[2][4]
Q2: Is this compound cytotoxic to normal, non-cancerous cells?
A2: Current research suggests that this compound exhibits selective cytotoxicity, with significantly lower toxicity towards normal cells compared to cancer cells. For instance, one study found no significant cytotoxic activity of 5-DMN on normal human brain astrocyte (HA1800) and human embryonic kidney (HEK293T) cells at concentrations up to 100 μM. Another study indicated that it did not significantly affect the viability of peripheral blood mononuclear cells (PBMCs) at concentrations that were effective against leukemia cells.[5]
Q3: What are the known signaling pathways affected by this compound in cancer cells?
A3: this compound has been shown to modulate several key signaling pathways in cancer cells to exert its anti-proliferative and pro-apoptotic effects. These include the caspase-dependent apoptosis pathway, and the ERK1/2, PI3K/AKT, and STAT3 signaling pathways.[2]
Q4: How can I assess the cytotoxicity of this compound in my specific normal and cancer cell lines?
A4: The most common method to assess cytotoxicity is the MTT assay, which measures cell viability. To specifically investigate the mechanism of cell death, you can use flow cytometry-based assays such as Annexin V/PI staining for apoptosis detection and propidium iodide staining for cell cycle analysis.
Q5: What are some general strategies to minimize the potential cytotoxicity of flavonoids like 5-DMN in normal cells?
A5: While 5-DMN shows selectivity, you can further minimize any potential off-target effects by:
-
Dose Optimization: Determine the lowest effective concentration that induces cytotoxicity in your target cancer cells while having a minimal effect on normal cells.
-
Combination Therapy: Combining 5-DMN with other chemotherapeutic agents may allow for lower, less toxic doses of each compound.
-
Advanced Drug Delivery Systems: Encapsulating 5-DMN in nanoparticle-based delivery systems could improve its targeted delivery to cancer cells, reducing systemic exposure to normal tissues.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Control Cells with MTT Assay
| Possible Cause | Troubleshooting Steps |
| High Background Absorbance | Run a "reagent blank" control containing only media, 5-DMN, and MTT to check for direct reduction of MTT by the compound or media components. Consider using a phenol red-free medium. |
| MTT Toxicity | Optimize the MTT concentration and incubation time. High concentrations of MTT or prolonged incubation can be toxic to cells. A starting concentration of 0.5 mg/mL for 3-4 hours is recommended. |
| Contamination | Visually inspect cultures for any signs of bacterial or fungal contamination, which can affect MTT reduction. If contamination is suspected, discard the cultures and start with fresh, sterile reagents.[6] |
| Incorrect Seeding Density | Ensure that normal cells are not seeded at a density that makes them overly sensitive to any minor metabolic stress. Optimize seeding density for each cell line. |
Issue 2: Inconsistent Results in Apoptosis Assays (Annexin V/PI Staining)
| Possible Cause | Troubleshooting Steps |
| Cell Clumping | To prevent cell clumps that can block the flow cytometer and lead to inaccurate results, consider adding EDTA to your FACS buffer and passing the cell suspension through a cell strainer (e.g., 30-40 µm) before analysis.[2][7] For adherent cells, use a gentle detachment method like Accutase.[8] |
| Suboptimal Staining | Titrate Annexin V and PI concentrations for your specific cell type to ensure optimal signal-to-noise ratio. Ensure the use of 1X Binding Buffer containing calcium, which is essential for Annexin V binding to phosphatidylserine.[9][10] |
| False Positives | For adherent cells, be gentle during detachment as mechanical stress can damage cell membranes and lead to false-positive PI staining. Analyze cells as soon as possible after staining to avoid artifacts from prolonged incubation.[8] |
Quantitative Data Summary
The following table summarizes the available IC50 values for this compound in various human cancer and normal cell lines. This data highlights the differential cytotoxicity of the compound.
| Cell Line | Cell Type | IC50 (µM) | Citation |
| Cancer Cell Lines | |||
| HCT-116 | Colon Cancer | ~15 | [11] |
| HT-29 | Colon Cancer | ~22 | [11] |
| COLO 205 | Colon Cancer | <20 | [12] |
| THP-1 | Leukemia | ~30 | [13] |
| U-937 | Leukemia | ~30 | [13] |
| Normal Cell Lines | |||
| HA1800 | Human Astrocyte | >100 | |
| HEK293T | Human Embryonic Kidney | >100 | |
| PBMCs | Peripheral Blood Mononuclear Cells | Not significantly affected at 10-80 µM | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically for 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[14]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include untreated control cells.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Visualizations
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways that are known to be affected by this compound, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: Signaling pathways affected by this compound in cancer cells.
Experimental Workflow for Assessing Cytotoxicity
This workflow outlines the key steps to evaluate the cytotoxic effects of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Troubleshooting Logic for High Cytotoxicity in Normal Cells
This diagram provides a logical approach to troubleshooting unexpected toxicity in normal cell lines.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Metabolites of this compound on Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ten Top Tips for Flow Cytometry [jacksonimmuno.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo | Journal of Food Bioactives [isnff-jfb.com]
- 13. This compound Inhibits Cell Proliferation, Downregulates ID1 Expression, Modulates the NF-κB/TNF-α Pathway and Exerts Antileukemic Effects in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-Demethylnobiletin Dosage for Animal Studies
Welcome to the technical support center for researchers utilizing 5-Demethylnobiletin (5-DN) in animal studies. This resource provides troubleshooting guidance and frequently asked questions to assist you in designing and executing your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in a mouse model?
A1: The optimal starting dose of this compound (5-DN) depends on the animal model and the research question. Based on published studies, here are some recommended starting points:
-
For cancer models (dietary administration): A concentration of 0.025% to 0.05% (w/w) of 5-DN in the diet has been shown to be effective in lung and colon cancer models in mice.[1][2][3] For a 20g mouse consuming approximately 3g of chow per day, this translates to a daily dose of roughly 37.5 to 75 mg/kg body weight.
-
For neuroinflammation and neurodegenerative disease models (intraperitoneal injection): While direct studies on 5-DN are limited, studies on its parent compound, nobiletin, and its metabolite, 4'-demethylnobiletin, suggest a starting dose in the range of 10-50 mg/kg body weight administered via intraperitoneal (i.p.) injection.[4][5][6]
It is always recommended to perform a pilot study with a dose-response range to determine the optimal dose for your specific experimental conditions.
Q2: What is the most appropriate route of administration for 5-DN in animal studies?
A2: The choice of administration route depends on the target organ, the desired pharmacokinetic profile, and the experimental design.
-
Oral Gavage/Dietary Admixture: This is a common and convenient route for systemic effects, particularly for long-term studies.[7][8][9] It mimics the natural route of exposure for a dietary compound. Studies have successfully used dietary administration of 5-DN.[1][2][3]
-
Intraperitoneal (i.p.) Injection: This route allows for rapid absorption and circumvents first-pass metabolism in the liver, which can be beneficial for achieving higher systemic concentrations.[10] It has been used for related compounds in neurobehavioral studies.[4][5][6]
-
Intravenous (i.v.) Injection: This route provides 100% bioavailability and immediate systemic distribution. It is useful for acute studies and for determining pharmacokinetic parameters.[7][11]
Q3: What is known about the metabolism and bioavailability of 5-DN?
A3: this compound is a metabolite of nobiletin, a polymethoxyflavone found in citrus fruits.[12][13] After administration, 5-DN is further metabolized in vivo. The major metabolites identified in mice are 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3).[14][15] Interestingly, these metabolites, particularly M1, have been shown to possess more potent biological activity than the parent compound, 5-DN, in some cancer cell lines.[1][2][15]
Q4: What are the known signaling pathways modulated by 5-DN?
A4: this compound has been shown to exert its biological effects by modulating several key signaling pathways, including:
-
Anti-inflammatory pathways: 5-DN can regulate the JAK2/STAT3 and MAPK signaling pathways.[14]
-
Apoptosis and Cell Cycle Arrest in Cancer: In glioblastoma cells, 5-DN has been shown to induce cell cycle arrest and apoptosis by inhibiting the ERK1/2, AKT, and STAT3 signaling pathways.[12][13][18] It also upregulates Bax and downregulates Bcl-2, leading to the activation of cleaved caspase-3 and -9.[13][18]
-
Neuroprotection: A metabolite of the parent compound nobiletin, 4'-demethylnobiletin, has been shown to enhance PKA/ERK/CREB signaling, which is crucial for learning and memory.[4][5]
Q5: What is the known toxicity profile of this compound?
A5: Based on the available literature, this compound appears to have a favorable safety profile. To date, in vitro and in vivo studies have not revealed significant toxic side effects.[14] However, comprehensive toxicology studies are still limited.[19][20][21] As with any experimental compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | Inadequate Dosage: The dose may be too low to elicit a biological response. | Perform a dose-response study to identify the optimal effective dose. Consider the bioavailability and half-life of 5-DN. |
| Poor Bioavailability: The compound may not be well absorbed when administered orally. | Consider alternative administration routes like i.p. or i.v. injection. Investigate different vehicle formulations to improve solubility and absorption. | |
| Rapid Metabolism: 5-DN may be quickly metabolized and cleared from the system. | Measure the plasma and tissue concentrations of 5-DN and its active metabolites over time to determine its pharmacokinetic profile. Consider more frequent dosing. | |
| Incorrect Timing of Administration: The dosing schedule may not align with the disease model's progression. | Optimize the timing and frequency of administration based on the pathophysiology of the animal model. | |
| Unexpected Toxicity | High Dosage: The administered dose may be in the toxic range for the specific animal strain or model. | Reduce the dosage and carefully monitor for signs of toxicity. Perform a thorough literature search for any reported toxicity of related compounds. |
| Vehicle Toxicity: The vehicle used to dissolve or suspend 5-DN may be causing adverse effects. | Run a vehicle-only control group to assess the toxicity of the vehicle itself. Consider using a different, well-tolerated vehicle. | |
| Off-Target Effects: At higher concentrations, 5-DN may interact with unintended molecular targets. | If possible, measure markers of off-target effects. Consider structure-activity relationship studies with related compounds to identify potential off-target interactions. | |
| Variability in Results | Inconsistent Dosing: Inaccurate or inconsistent administration of 5-DN can lead to variable responses. | Ensure accurate and consistent dosing techniques. For oral gavage, ensure proper placement of the gavage needle. For dietary administration, monitor food intake. |
| Animal Strain and Sex Differences: The response to 5-DN may vary between different strains and sexes of animals. | Use a single, well-characterized animal strain and be consistent with the sex of the animals used in the study. Report these details in your methodology. | |
| Metabolic Differences: Individual animals may metabolize 5-DN at different rates. | While difficult to control, be aware of this potential source of variability. Ensure a sufficient number of animals per group to achieve statistical power. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Mouse Models
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Colitis-driven Colorectal Carcinogenesis (AOM/DSS) | Dietary | 0.05% (w/w) | Significantly decreased tumor incidence, multiplicity, and burden. | [1][22] |
| Lung Tumorigenesis (NNK-induced) | Dietary | 0.025% and 0.05% (w/w) | Significantly decreased lung tumor multiplicity and volume. | [2][3] |
| Glioblastoma (in vivo model) | Not specified in abstract | Not specified in abstract | Inhibition of U87-MG cell growth was reproducible in an in vivo model. | [12][13][18] |
Table 2: In Vitro Inhibitory Concentrations (IC50) of 5-DN and its Metabolites
| Cell Line | Compound | IC50 (µM) | Reference |
| Human Colon Cancer (SW620) | 5,3'-didemethylnobiletin (M1) | 0.12 | [15] |
| 5,3',4'-tridemethylnobiletin (M3) | 4.2 | [15] | |
| 5,4'-didemethylnobiletin (M2) | 5.5 | [15] | |
| This compound | >10 (37% inhibition at 10 µM) | [15] | |
| Human Lung Cancer (CL13) | 5,3'-didemethylnobiletin (M1) | 1.3 | [2] |
| 5,4'-didemethylnobiletin (M2) | 5.6 | [2] | |
| This compound | 21.8 | [2] |
Experimental Protocols
Protocol 1: Dietary Administration of this compound in a Mouse Model of Colon Cancer
-
Animal Model: Azoxymethane (AOM)/dextran sulfate sodium (DSS)-treated mice are a common model for colitis-associated colorectal cancer.
-
5-DN Preparation: this compound is mixed into the powdered standard rodent diet at the desired concentration (e.g., 0.05% w/w).
-
Administration: The 5-DN-containing diet is provided to the mice ad libitum throughout the study period.
-
Monitoring: Monitor food consumption to estimate the daily intake of 5-DN. Body weight and clinical signs of colitis (e.g., weight loss, rectal bleeding, stool consistency) should be monitored regularly.
-
Endpoint Analysis: At the end of the study, the colon is excised, and the number, size, and location of tumors are recorded. Tissues can be collected for histopathological analysis and molecular studies.
Protocol 2: Intraperitoneal (i.p.) Injection of a Nobiletin Metabolite in a Mouse Model of Neuroinflammation
-
Animal Model: Lipopolysaccharide (LPS)-induced neuroinflammation is a common acute model.
-
Compound Preparation: Dissolve the demethylnobiletin compound in a suitable vehicle (e.g., a mixture of DMSO and saline). Ensure the final concentration of DMSO is non-toxic.
-
Administration: Administer the compound solution via i.p. injection at the desired dose (e.g., 10-50 mg/kg). A control group should receive the vehicle only.
-
Timing: The compound can be administered prior to or following the LPS challenge, depending on the study's objective (prophylactic or therapeutic effect).
-
Endpoint Analysis: At a specified time point after LPS injection, animals are euthanized, and brain tissue is collected for analysis of inflammatory markers (e.g., cytokines, microglial activation) and neuronal function.
Visualizations
References
- 1. Chemopreventive effect of this compound, a unique citrus flavonoid on colitis-driven colorectal carcinogenesis in mice is associated with its colonic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary this compound Inhibits Cigarette Carcinogen NNK-Induced Lung Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary this compound inhibits cigarette carcinogen NNK-induced lung tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-dementia Activity of Nobiletin, a Citrus Flavonoid: A Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Frontiers | this compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of novel bioactive metabolites of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular properties that influence the oral bioavailability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. A toxicology databank based on animal safety evaluation studies of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Dog as a Second Species for Toxicology Testing Provides Value to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The chemopreventive effect of this compound, a unique citrus flavonoid, on colitis-driven colorectal carcinogenesis in mice is associated with its colonic metabolites - Food & Function (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of 5-Demethylnobiletin and Nobiletin
In the realm of citrus-derived polymethoxyflavones (PMFs), both nobiletin and its demethylated metabolite, 5-demethylnobiletin (5DN), have garnered significant attention for their potent anti-inflammatory properties. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to elucidate their mechanisms of action for researchers, scientists, and drug development professionals. Emerging evidence suggests that while both compounds effectively quell inflammatory responses, this compound and other metabolites may exhibit more potent activity in certain contexts.[1][2][3][4][5]
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the quantitative data from various studies, comparing the inhibitory effects of this compound and nobiletin on key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | Concentration | % Inhibition of NO Production | Reference |
| Nobiletin | RAW 264.7 | LPS | 27 µM (IC50) | 50% | [6] |
| This compound | RAW 264.7 | LPS | 10 µM | > Nobiletin (qualitative) | [2][4][7] |
| 4'-Demethylnobiletin | RAW 264.7 | LPS | Not specified | Stronger than Nobiletin | [8] |
| Nobiletin | BV-2 microglia | LPS | 1-50 µM | Dose-dependent suppression | [9] |
Table 2: Inhibition of Pro-inflammatory Enzymes and Cytokines
| Compound | Target | Cell Line/Model | Concentration | % Inhibition/Effect | Reference |
| Nobiletin | iNOS, COX-2 | RAW 264.7 | Not specified | Inhibition | [10] |
| This compound | iNOS, COX-2 | RAW 264.7 | 5 and 10 µM | Significant dose-dependent inhibition | [2][4] |
| 4'-Demethylnobiletin | iNOS, COX-2 | RAW 264.7 | 10 µM | iNOS: 69%, COX-2: 54% | [8] |
| 4'-Demethylnobiletin | iNOS, COX-2 | RAW 264.7 | 30 µM | iNOS: 88%, COX-2: 91% | [8] |
| Nobiletin | IL-1α, IL-1β, TNF-α, IL-6 | J774A.1 macrophages | <64 µM | Downregulation of gene expression | [11] |
| This compound | IL-1β, IL-6, TNF-α | Animal model | Not specified | Reduction of expression | [12] |
| 4'-Demethylnobiletin | IL-1β, IL-6, PGE2 | RAW 264.7 | Not specified | Significant reduction | [8] |
| Nobiletin | TNF-α, IL-1β | BV-2 microglia | Not specified | Significant inhibition | [9] |
Mechanistic Insights: Signaling Pathways
Both this compound and nobiletin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: Nobiletin has been shown to inhibit the NF-κB pathway, a critical regulator of the cellular inflammatory response.[13] It can suppress the nuclear translocation of the NF-κB p65 subunit.[14] Similarly, 4'-demethylnobiletin, a major metabolite of nobiletin, also inhibits the nuclear translocation of NF-κB.[8] this compound has also been found to downregulate the NF-κB/TNF-α signaling pathway.[15]
MAPK Signaling Pathway: Nobiletin treatment significantly inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun NH(2)-terminal kinase (JNK), and p38 MAPKs in LPS-stimulated microglial cells.[9] this compound has also been shown to regulate inflammatory responses by blocking the MAPK pathway.[12]
Below is a diagram illustrating the general mechanism of action for both compounds on these inflammatory pathways.
Caption: General signaling cascade of inflammation and points of inhibition by nobiletin and this compound.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to assess anti-inflammatory activity. A general overview of these protocols is provided below.
Cell Culture and Treatment:
-
Cell Lines: Murine macrophage cell lines such as RAW 264.7 and J774A.1, or microglial cell lines like BV-2, are commonly used.[2][3][4][8][9][11]
-
Stimulation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3][4][8][9]
-
Treatment: Cells are pre-treated with varying concentrations of this compound or nobiletin for a specific duration before the addition of the inflammatory stimulus.
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are determined using commercially available ELISA kits.[17]
-
Western Blotting: The protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as components of signaling pathways (e.g., phosphorylated forms of NF-κB and MAPKs), are analyzed by Western blotting.[2][3][4]
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory genes are quantified using qRT-PCR to understand the transcriptional regulation by the test compounds.[2][3][4][8]
Below is a workflow diagram outlining a typical experimental procedure.
Caption: A typical workflow for in vitro anti-inflammatory assays.
Conclusion
Both this compound and nobiletin are effective inhibitors of inflammation. However, a growing body of evidence suggests that this compound and other demethylated metabolites of nobiletin may possess more potent anti-inflammatory activity.[1][2][3][4][5] This enhanced activity is observed in the stronger inhibition of key inflammatory mediators like NO, iNOS, and COX-2. The underlying mechanisms for both compounds involve the modulation of crucial inflammatory signaling pathways, including NF-κB and MAPKs. For drug development professionals, the superior potency of this compound highlights it as a particularly promising candidate for further investigation and development as a novel anti-inflammatory agent. Future in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.[18]
References
- 1. [PDF] Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells | Semantic Scholar [semanticscholar.org]
- 2. Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. profiles.ncat.edu [profiles.ncat.edu]
- 6. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nobiletin from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications [frontiersin.org]
- 14. The citrus flavonoid, nobiletin inhibits neuronal inflammation by preventing the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Cell Proliferation, Downregulates ID1 Expression, Modulates the NF-κB/TNF-α Pathway and Exerts Antileukemic Effects in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of 5-Demethylnobiletin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of 5-Demethylnobiletin (5-DMN), a polymethoxyflavone found in citrus peels, and its primary metabolites. Emerging research indicates that the biotransformation of 5-DMN yields metabolites with potentially enhanced cytotoxic and chemopreventive properties against various cancer cell lines. This document synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular pathways to support further investigation and drug development efforts in this area.
Comparative Anticancer Activity: In Vitro Data
The in vitro anticancer effects of this compound and its major metabolites, 5,4'-didemethylnobiletin (M1), 5,3',4'-tridemethylnobiletin (M2), and 5,3'-didemethylnobiletin (M3), have been evaluated across different human cancer cell lines. The following tables summarize the comparative efficacy of these compounds in inhibiting cell growth, inducing apoptosis, and causing cell cycle arrest.
Table 1: Comparative Growth Inhibition (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, primarily from studies on non-small cell lung cancer (NSCLC) and colon cancer cells, consistently demonstrates that the metabolites of 5-DMN, particularly M3, exhibit significantly lower IC50 values, indicating greater potency in inhibiting cancer cell growth compared to the parent compound.[1][2]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (5-DMN) | H460 (NSCLC) | ~10 | [1] |
| H1299 (NSCLC) | ~5 | [1] | |
| COLO 205 (Colon) | >40 | [3] | |
| 5,4'-didemethylnobiletin (M1) | H460 (NSCLC) | ~6 | [1] |
| H1299 (NSCLC) | ~3 | [1] | |
| 5,3',4'-tridemethylnobiletin (M2) | H460 (NSCLC) | ~7 | [1] |
| H1299 (NSCLC) | ~4 | [1] | |
| 5,3'-didemethylnobiletin (M3) | H460 (NSCLC) | ~0.6 | [1] |
| H1299 (NSCLC) | ~0.3 | [1] |
Note: Lower IC50 values indicate higher potency.
Table 2: Comparative Effects on Apoptosis and Cell Cycle
Studies have shown that 5-DMN and its metabolites exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle, thereby preventing cancer cell proliferation.[1][2] The metabolites generally show a more pronounced effect on these processes compared to 5-DMN.[1][2]
| Compound | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| This compound (5-DMN) | H460, H1299 (NSCLC) | Moderate induction | G0/G1 arrest | [1][4] |
| COLO 205 (Colon) | Predominant apoptosis induction | - | [3] | |
| Metabolites (M1, M2, M3) | H460, H1299 (NSCLC) | Stronger induction than 5-DMN | Stronger induction of arrest than 5-DMN | [1][2] |
Signaling Pathways and Molecular Mechanisms
The anticancer activity of this compound and its metabolites is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Pro-Survival Signaling
5-DMN has been shown to inhibit the ERK1/2, AKT, and STAT3 signaling pathways, which are often hyperactivated in cancer and promote cell survival and proliferation.[4] By downregulating these pathways, 5-DMN and its metabolites can suppress tumor growth.
Induction of Apoptosis
The induction of apoptosis by 5-DMN and its metabolites is mediated through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.[4] Some studies also suggest a role for p53-regulated cell death signaling.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its metabolites.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials :
-
Cancer cell lines (e.g., H460, H1299, COLO 205)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and its metabolites (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 5-DMN or its metabolites for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials :
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure :
-
Treat cells with 5-DMN or its metabolites at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials :
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure :
-
Treat cells with 5-DMN or its metabolites for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials :
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3, Bax, Bcl-2, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure :
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Conclusion
The available experimental data strongly suggests that the metabolites of this compound, particularly 5,3'-didemethylnobiletin (M3), possess superior anticancer activity compared to the parent compound.[1][2] This enhanced efficacy is manifested as more potent growth inhibition, and a greater induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2] The underlying mechanisms involve the modulation of critical signaling pathways that govern cell survival and death.[4] These findings highlight the importance of considering metabolic activation in the evaluation of natural compounds for cancer therapy and underscore the potential of 5-DMN and its metabolites as promising candidates for further preclinical and clinical development. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of these compounds in a physiological setting.
References
Comparative Analysis of 5-Demethylnobiletin and Quercetin in Colon Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of two prominent flavonoids, 5-demethylnobiletin (5-DN) and quercetin, on colon cancer cells. The information is compiled from various experimental studies to assist in research and development efforts.
Introduction
This compound (5-DN) is a unique polymethoxyflavone (PMF) found predominantly in citrus peels, while quercetin is a ubiquitous dietary flavonol present in many fruits and vegetables.[1][2] Both compounds have garnered significant attention for their potential anti-carcinogenic properties.[3][4][5] This guide focuses on their comparative efficacy in inhibiting colon cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, providing a direct comparison of the bioactivity of this compound and quercetin in different human colon cancer cell lines.
Table 1: Comparative IC50 Values
The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 Value | Citation(s) |
| This compound | HCT-116, HT-29, COLO 205 | More potent than its precursor, nobiletin. | [1][6][7] |
| HCT-116 | Metabolites (M1, M2, M3) are more potent than 5-DN itself. | [4][8][9] | |
| Quercetin | SW-620 | 20 µM | [2] |
| CACO-2 | 35 µM | [2] | |
| HT-29 | ~75 µM - 81.65 µM | [10][11] | |
| HCT-116 | ~12.36 µg/ml or 120 µM | [12][13] | |
| COLO 205 | 120 µM | [12] | |
| COLO 320 | 120 µM | [12] |
Note: Direct comparison of IC50 values between studies should be done with caution due to variations in experimental conditions (e.g., incubation time).
Table 2: Effects on Cell Cycle Progression
| Compound | Cell Line | Effect on Cell Cycle | Key Regulators Modulated | Citation(s) |
| This compound | HCT-116 | G2/M Phase Arrest | ↑ p21, ↑ p27, ↓ Cyclin A2, ↓ Cyclin B1 | [4] |
| Quercetin | HT-29 | G0/G1 Phase Arrest | ↑ p21, ↑ p27, ↑ p53 | [11][14][15] |
| HT-29 | G2/M Phase Arrest | ↑ p21, ↑ p27, ↑ p53 | [3][10][16] |
Table 3: Induction of Apoptosis
| Compound | Cell Line(s) | Pro-Apoptotic Effects | Key Proteins Modulated | Citation(s) |
| This compound | HCT-116, COLO 205 | Induces apoptosis and p53-regulated cell death. | ↑ Cleaved Caspase-3, -7, -9, ↑ Cleaved PARP, ↑ p53 | [4][6][7] |
| Quercetin | CACO-2, SW-620, HT-29 | Induces apoptosis via mitochondrial and NF-κB pathways. | ↑ Bax, ↑ Cleaved Caspase-3, -9, ↑ p53, ↓ Bcl-2 | [2][3] |
Signaling Pathways and Mechanisms of Action
Both this compound and quercetin exert their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation and survival.
This compound Signaling Pathway
5-DN and its even more potent colonic metabolites induce G2/M cell cycle arrest and apoptosis.[4][8][9] This is achieved by upregulating cell cycle inhibitors like p21 and p27 and downregulating cyclins.[4] The apoptotic cascade is triggered through a p53-dependent mechanism, leading to the activation of executioner caspases and PARP cleavage.[4][6][7] Furthermore, 5-DN has been shown to suppress key proteins associated with inflammation and angiogenesis, such as COX-2 and VEGF.[6]
Caption: this compound's mechanism in colon cancer cells.
Quercetin Signaling Pathway
Quercetin demonstrates a multi-targeted approach. It can inhibit crucial survival pathways like PI3K/Akt and MAPK and suppress the pro-inflammatory NF-κB pathway.[2][3][17] By inhibiting NF-κB, quercetin reduces the expression of anti-apoptotic proteins like Bcl-2 and promotes apoptosis.[2] It also induces cell cycle arrest and apoptosis through the activation of the AMPK and p53 pathways, leading to an increase in pro-apoptotic Bax and the activation of caspases.[3][14][15]
References
- 1. View of this compound more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo | Journal of Food Bioactives [isnff-jfb.com]
- 2. Quercetin induces human colon cancer cells apoptosis by inhibiting the nuclear factor-kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyprusjmedsci.com [cyprusjmedsci.com]
- 4. Chemopreventive effect of this compound, a unique citrus flavonoid on colitis-driven colorectal carcinogenesis in mice is associated with its colonic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo | Journal of Food Bioactives [isnff-jfb.com]
- 8. The chemopreventive effect of this compound, a unique citrus flavonoid, on colitis-driven colorectal carcinogenesis in mice is associated with its colonic metabolites - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. The chemopreventive effect of this compound, a unique citrus flavonoid, on colitis-driven colorectal carcinogenesis in mice is associated with its colonic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin-induced apoptosis of HT-29 colon cancer cells via inhibition of the Akt-CSN6-Myc signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Study on the Anti-cancer Effects of Quercetin and Its Epigenetic Modifications in Arresting Progression of Colon Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin potentiates 5-fluorouracil effects in human colon cancer cells through targeting the Wnt/β-catenin signalling pathway: the role of miR-27a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quercetin induces cell cycle arrest and apoptosis in CD133(+) cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comprehensive View on the Quercetin Impact on Colorectal Cancer | MDPI [mdpi.com]
Validating the Neuroprotective Effects of 5-Demethylnobiletin and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 5-Demethylnobiletin (5-DN), its primary metabolites, and other neuroprotective agents. The information is compiled from various experimental studies to support research and development in the field of neurodegenerative diseases.
Executive Summary
This compound (5-DN), a hydroxylated polymethoxyflavone found in citrus peels, and its metabolites have demonstrated significant neuroprotective potential. Experimental data suggests that the metabolites of 5-DN, namely 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3), may possess even greater bioactivity than the parent compound. This guide presents available quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate an objective comparison of these compounds against other alternatives.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from in vitro studies, offering a comparative overview of the efficacy of 5-DN, its parent compound nobiletin, their metabolites, and other neuroprotective agents in various models of neuronal injury.
Table 1: Neuroprotective Effects Against Amyloid-β (Aβ)-Induced Toxicity
| Compound | Cell Model | Aβ Insult | Concentration | Outcome Measure | Result | Reference |
| Nobiletin | Primary Rat Cortical Neurons | Aβ (1-42) | 50 µM | Cell Viability | Increased to 81.4% (from 68.5% with Aβ alone) | [1] |
| Tangeretin | Primary Rat Cortical Neurons | Aβ (1-42) | 25 µM | Cell Viability | Increased to 88.9% (from 68.5% with Aβ alone) | [1] |
| Melittin | HT22 Cells | Aβ (25-35) | 1 µM | Apoptosis | 3-fold reduction in apoptosis | [2] |
| Melittin | HT22 Cells | Aβ (25-35) | 3 µM | Apoptosis | 4-fold reduction in apoptosis | [2] |
Table 2: Protection Against Oxidative Stress-Induced Cell Death
| Compound | Cell Model | Neurotoxic Insult | Concentration | Outcome Measure | Result | Reference |
| This compound Metabolites | PC12 Cells | Ferroptosis Inducer | Not specified | Neuroprotection | Most metabolites exhibited superior activity compared to 5-DN | [3] |
| Nobiletin | HT22 Cells | Hydrogen Peroxide | Not specified | Apoptosis | Upregulation of Bcl-2, downregulation of Bax and caspase-3 | [4] |
| 3',4'-Didemethylnobiletin (DTF) | PC12 Cells | Hydrogen Peroxide | Not specified | ROS Accumulation | Suppressed intracellular ROS | [5] |
| Nobiletin | SH-SY5Y Cells | Hydrogen Peroxide | 50 µM | Cell Viability | Significant improvement in cell viability | [6] |
Table 3: Bioactivity of this compound Metabolites (Anticancer Model)
| Compound | Cell Line | Outcome Measure | IC50 Value | Reference |
| 5,3'-didemethylnobiletin (M1) | SW620 (colon cancer) | Cell Viability | 0.12 µM | [7] |
| 5,4'-didemethylnobiletin (M2) | SW620 (colon cancer) | Cell Viability | 5.5 µM | [7] |
| 5,3',4'-tridemethylnobiletin (M3) | SW620 (colon cancer) | Cell Viability | 4.2 µM | [7] |
| This compound | SW620 (colon cancer) | Cell Viability | >10 µM (37% inhibition at 10 µM) | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effect of compounds against neurotoxin-induced cell death by measuring mitochondrial metabolic activity.
-
Cell Lines: SH-SY5Y human neuroblastoma cells, PC12 rat pheochromocytoma cells, or primary neuronal cultures.[6][8][9]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.[6]
-
Pre-treat cells with various concentrations of the test compound (e.g., 5-DN, metabolites, or alternatives) for a specified period (e.g., 1-4 hours).[6][8]
-
Induce neurotoxicity by adding a neurotoxic agent such as Aβ peptide (1 µM) or hydrogen peroxide (600 µM) and incubate for 24-48 hours.[1][6]
-
Add MTT solution (0.2-0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[6][8]
-
Measure the absorbance at 570 nm using a microplate reader.[6][8]
-
Cell viability is expressed as a percentage of the control (untreated) cells.[6]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the extent of apoptosis and necrosis induced by a neurotoxin and the protective effect of the test compounds.
-
Cell Line: SH-SY5Y or other neuronal cell lines.[8]
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound and neurotoxin as described for the cell viability assay.[8]
-
Harvest the cells by trypsinization and wash with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer.[8]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]
-
Western Blot Analysis
-
Objective: To determine the effect of test compounds on the expression levels of key proteins involved in signaling pathways related to cell survival and apoptosis.
-
Procedure:
-
Culture and treat cells as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
Determine the protein concentration of the lysates using a BCA assay.[11]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[11]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, CREB, p-CREB, Bcl-2, Bax, Caspase-3) overnight at 4°C.[4][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[11]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[11]
-
Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by 5-DN and its related compounds, as well as a typical experimental workflow for validating their neuroprotective effects.
Conclusion
The available evidence strongly suggests that this compound and its metabolites are promising candidates for further investigation as neuroprotective agents. In particular, the enhanced bioactivity of its metabolites, as demonstrated in anti-ferroptosis and anticancer models, warrants dedicated studies to quantify their neuroprotective effects against insults relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[3][7] The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to build upon in their efforts to validate and compare these promising natural compounds.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Neuroprotective Activity of Melittin—The Main Component of Bee Venom—Against Oxidative Stress Induced by Aβ25–35 in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and comprehensive metabolites identification of this compound in rats using UPLC/Triple-TOF-MS/MS based on multiple mass defect filter and their neuroprotection against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3',4'-didemethylnobiletin induces phase II detoxification gene expression and modulates PI3K/Akt signaling in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Effects of Nobiletin on DRG Neurite Elongation and Axon Growth after Sciatic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel bioactive metabolites of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of nobiletin on cerebral ischemia/reperfusion injury rats by inhibiting Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of 5-Demethylnobiletin and Other Citrus Flavonoids for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 5-Demethylnobiletin (5-DMN), a significant polymethoxyflavone (PMF) found in citrus peels, against other notable citrus flavonoids such as nobiletin (NOB), tangeretin, and hesperetin. This objective analysis is supported by experimental data to delineate their therapeutic potential in anticancer, anti-inflammatory, and neuroprotective applications.
Anticancer Activity: Superior Potency of this compound
In the realm of oncology, this compound has demonstrated superior efficacy in inhibiting cancer cell proliferation compared to its parent compound, nobiletin. This heightened activity is particularly evident in colon cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Flavonoid | HCT-116 | HT-29 | COLO 205 | FaDu |
| This compound | Lower than Nobiletin[1][2] | Lower than Nobiletin[1][2] | Lower than Nobiletin[1][2] | 42.03 (24h), 11.02 (48h), 5.84 (72h)[3] |
| Nobiletin | Higher than 5-DMN[1][2] | Higher than 5-DMN[1][2] | Higher than 5-DMN[1][2] | 31.81 (24h), 22.65 (48h), 19.92 (72h)[3] |
| Tangeretin | 0.14 mM (48h)[4] | - | - | - |
Note: A lower IC50 value indicates greater potency.
Studies have shown that 5-DMN more effectively induces apoptosis in colon cancer cells compared to nobiletin.[1][2] Furthermore, in a xenograft mouse model, 5-DMN exhibited more potent anti-colon cancer effects by inducing p53-regulated cell death signaling (apoptosis and autophagy) and inhibiting key cellular markers associated with inflammation and angiogenesis.[1][2] The metabolites of 5-DMN, particularly 5,3'-didemethylnobiletin, have been found to exhibit even stronger inhibitory effects on cancer cell growth than the parent compound.[5]
Anti-inflammatory Effects: Potent Modulation of Inflammatory Pathways
This compound and its metabolites have been shown to exert significant anti-inflammatory effects by targeting key signaling pathways.
Table 2: Comparative Anti-inflammatory Activity
| Flavonoid/Metabolite | Target | Effect |
| This compound (5-DMN) | iNOS, COX-2, IL-1β | Significant inhibition of protein and mRNA expression[6] |
| 5,4'-didemethylnobiletin (M2) | NO, iNOS, COX-2, IL-1β | Stronger inhibition of NO production and gene expression than 5-DMN[6] |
| 5,3',4'-tridemethylnobiletin (M3) | NO, iNOS, COX-2, IL-1β, HO-1 | Strongest inhibitory effect on iNOS and COX-2; induced HO-1 expression[6] |
| 4'-demethylnobiletin (4DN) | iNOS, COX-2, PGE2, IL-1β, IL-6 | Potent suppression of expression; inhibition of NF-κB and AP-1 nuclear translocation[7] |
The metabolites of 5-DMN, particularly M2 and M3, demonstrate more potent anti-inflammatory activity than the parent compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6] This is achieved through the significant downregulation of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β).[6] Furthermore, 4'-demethylnobiletin, a major metabolite of nobiletin, effectively suppresses the nuclear translocation of NF-κB and AP-1, key transcription factors in the inflammatory response.[7]
Neuroprotective Potential: Insights from Hesperetin
While direct comparative studies on the neuroprotective effects of this compound are less common, research on other citrus flavonoids like hesperetin provides valuable insights into the potential mechanisms. Hesperetin, the aglycone of hesperidin, has shown promise in preclinical models of neurodegenerative diseases.
In a mouse model of Alzheimer's disease induced by Aβ1-42, hesperetin treatment significantly attenuated oxidative stress, regulated glial cell activation, and reinstated the expression of markers like TLR4 and p-NF-κB.[8] It also demonstrated strong anti-apoptotic effects and improved cognitive function.[8][9] Chronic administration of hesperetin has been shown to protect the brain against oxidative stress by reducing lipid peroxidation and activating endogenous antioxidant defense mechanisms.[9] These findings highlight the potential of citrus flavonoids to mitigate neuroinflammation and oxidative stress, key pathological features of neurodegenerative disorders.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the flavonoids on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., HCT-116, HT-29, COLO 205) in a 96-well plate at a density of 1 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[10]
-
Treatment: Treat the cells with various concentrations of the flavonoids (e.g., 5-DMN, nobiletin) for the desired time periods (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Caution: Some flavonoids can directly reduce MTT, potentially leading to inaccurate results. It is advisable to include a cell-free control to assess for any direct reduction of MTT by the test compounds.[10][13]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the flavonoids as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.[14][15]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[16]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis by Western Blot
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and inflammation.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, iNOS, COX-2, p-NF-κB) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17] Band intensities can be quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these flavonoids and the workflows of the experimental protocols.
Caption: General experimental workflow for evaluating citrus flavonoids.
Caption: Anti-inflammatory signaling pathway modulated by 5-DMN.
Caption: Apoptosis signaling pathway induced by 5-DMN.
Bioavailability and Metabolism
The bioavailability of citrus flavonoids is a critical factor influencing their in vivo efficacy. Polymethoxyflavones like nobiletin generally exhibit higher bioavailability compared to other flavonoids due to their less polar nature.[19] However, biotransformation in the body can lead to the formation of more active metabolites. For instance, the oral bioavailability of nobiletin in rats is estimated to be around 18-22%.[19] Following administration, nobiletin is metabolized into various demethylated forms, including 4'-demethylnobiletin and this compound.[20] As demonstrated in the anti-inflammatory and anticancer studies, these metabolites often possess enhanced biological activity compared to the parent compound.[5][6]
Conclusion
The comparative analysis of this compound and other citrus flavonoids underscores its significant potential as a therapeutic agent. Its superior anticancer and potent anti-inflammatory properties, often surpassing those of its precursor nobiletin, make it a compelling candidate for further investigation in drug development. The enhanced activity of its metabolites further highlights the importance of understanding the biotransformation of these natural compounds. While more direct comparative studies on the neuroprotective effects of 5-DMN are warranted, the promising results from related flavonoids like hesperetin suggest a class-wide potential for mitigating neurodegenerative processes. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further explore and validate the therapeutic utility of these promising citrus-derived compounds.
References
- 1. This compound more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo | Journal of Food Bioactives [isnff-jfb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hesperetin Confers Neuroprotection by Regulating Nrf2/TLR4/NF-κB Signaling in an Aβ Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Comparative Analyses of Bioavailability, Biotransformation, and Excretion of Nobiletin in Lean and Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. isnff-jfb.com [isnff-jfb.com]
5-Demethylnobiletin: A Natural Compound's Potential in Oncology Explored Against Standard Chemotherapies
For Immediate Release
Researchers and drug development professionals are increasingly intrigued by the therapeutic potential of natural compounds in oncology. One such molecule, 5-Demethylnobiletin (5-DMN), a flavonoid found in citrus peels, has demonstrated notable anti-cancer properties in preclinical studies. This guide provides a comparative analysis of the efficacy of 5-DMN against standard chemotherapy drugs in select cancer types, supported by available experimental data. While direct head-to-head studies are limited, this report synthesizes existing data to offer a preliminary comparison and highlight areas for future research.
In Vitro Efficacy: A Comparative Look at Cancer Cell Viability
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the available IC50 values for 5-DMN and standard chemotherapy agents in various cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Colon Cancer
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Citation |
| This compound | HCT-116 | ~20-40 | 24h | [1] |
| HT-29 | >40 | 24h | [1] | |
| COLO 205 | ~20 | 24h | [1] | |
| 5-Fluorouracil | HCT-116 | 19.87 | 48h | [2] |
| HT-29 | 34.18 | 48h | [2] | |
| SW480 | 19.85 | 48h | [2] | |
| LS180 | 58.22 | 48h | [2] |
Lung Cancer
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Citation |
| Cisplatin | A549 | 9 ± 1.6 | 72h | [3] |
| NCI-H1299 | 7.140 µg/mL (~23.8 µM) | 72h | [4] | |
| A549 | 16.48 | 24h | [5] | |
| H1299 | 27 ± 4 | 72h | [3] |
Note: Direct IC50 values for this compound in lung cancer cell lines were not available in the provided search results.
Glioblastoma
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Citation |
| Temozolomide | U87-MG | ~105 | 5 days | [6] |
| A172 | ~125 | 5 days | [6] | |
| T98G | ~247 | 5 days | [6] | |
| U87 (median) | 230.0 | 72h | [7][8] | |
| A172 | 14.1 ± 1.1 | Not Specified | [9] |
Note: Direct IC50 values for this compound in glioblastoma cell lines were not available in the provided search results.
Mechanisms of Action: A Look at Cellular Signaling
5-DMN and standard chemotherapy drugs exert their anti-cancer effects by modulating various signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).
This compound
5-DMN has been shown to inhibit cancer cell proliferation and induce apoptosis through multiple pathways. In glioblastoma cells, it inhibits the ERK1/2, AKT, and STAT3 signaling pathways.[10][11] In colon cancer, it has been observed to induce p53-regulated cell death signaling, which includes both apoptosis and autophagy.[12][13] A review of its pharmacological activity also points to its role in regulating the JAK2/STAT3, caspase-dependent apoptosis, and ROS-AKT/mTOR pathways.[14]
Standard Chemotherapy Drugs
-
5-Fluorouracil (5-FU): In colon carcinoma cells, 5-FU is known to induce apoptosis through a p53-dependent pathway.[15][16][17] Its mechanism also involves the MAPK, JAK-STAT, and PI(3)K–AKT–mTOR pathways.[18] Resistance to 5-FU has been linked to the Hedgehog signaling pathway.[19]
-
Cisplatin: This drug induces anticancer effects in non-small cell lung cancer by causing cell cycle arrest, generating reactive oxygen species (ROS), and activating caspases, leading to apoptosis.[10][20] The NF-κB signaling pathway has also been implicated in the cellular response to cisplatin.[11][21] Key pathways associated with cisplatin's effect include nucleotide excision repair and glutathione S-transferases.[22]
-
Temozolomide (TMZ): In glioblastoma, TMZ induces autophagy through various signaling pathways, including unfolded protein response signaling, Ras/MAPK/mTOR, and PI3K/AKT/MAPK pathways.[12] Resistance to TMZ can arise from deregulation of pathways such as Hedgehog (Hh) signaling.[23] The PI3K/Akt pathway and Wnt/β-catenin signaling are also involved in the cellular response to TMZ.[24][25]
Experimental Protocols
The primary method for determining the in vitro efficacy of these compounds is the cell viability assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Cell Viability Assay (MTT) Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (5-DMN or standard chemotherapy drug). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well, and the plate is incubated for another few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Studies
A study on a xenograft mouse model of colon cancer demonstrated that 5-DMN exhibited more potent anti-cancer effects than its parent compound, nobiletin.[12][13] This effect was attributed to its ability to induce p53-regulated cell death and inhibit markers of inflammation and angiogenesis.[12][13] While this provides promising in vivo evidence for 5-DMN, direct comparative studies with standard chemotherapy drugs in animal models are needed to establish its relative efficacy.
Conclusion
This compound shows significant promise as a potential anti-cancer agent, demonstrating efficacy in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. While direct comparisons with standard chemotherapy drugs are limited, the available data suggests that 5-DMN's potency is within a comparable range for some cancer types in vitro. Further research, particularly head-to-head in vivo studies, is crucial to fully elucidate the therapeutic potential of this compound and its place in the future of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin sensitivity is enhanced in non-small cell lung cancer cells by regulating epithelial-mesenchymal transition through inhibition of eukaryotic translation initiation factor 5A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. geneonline.com [geneonline.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo | Journal of Food Bioactives [isnff-jfb.com]
- 14. This compound: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] 5-Fluorouracil signaling through a calcium–calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells | Semantic Scholar [semanticscholar.org]
- 17. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scienmag.com [scienmag.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Investigating the role of Hedgehog/GLI1 signaling in glioblastoma cell response to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of 5-Demethylnobiletin and Tangeretin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Demethylnobiletin and tangeretin are polymethoxylated flavones (PMFs) predominantly found in citrus peels. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive head-to-head comparison of the bioactivities of this compound and tangeretin, supported by experimental data, to aid researchers and drug development professionals in their investigations.
At a Glance: Key Bioactivities
| Bioactivity | This compound | Tangeretin |
| Anticancer | Exhibits potent antiproliferative and pro-apoptotic effects against various cancer cell lines. | Demonstrates significant anticancer activity through induction of apoptosis, cell cycle arrest, and inhibition of metastasis. |
| Anti-inflammatory | Reduces the production of pro-inflammatory mediators. | Effectively suppresses inflammatory responses by inhibiting key signaling pathways and cytokine production. |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress and inflammation. | Exhibits neuroprotective properties by mitigating neuroinflammation and oxidative damage. |
Anticancer Activity: A Quantitative Comparison
Both this compound and tangeretin have demonstrated notable anticancer properties. The following table summarizes their half-maximal inhibitory concentrations (IC50) against various cancer cell lines, providing a quantitative measure of their potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Tangeretin IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | Not explicitly stated, but less potent than tangeretin | 22.12 | [1] |
| DU145 | Prostate Cancer | Not explicitly stated, but less potent than tangeretin | 46.60 | [1] |
| LNCaP | Prostate Cancer | - | ~65 (after 72h) | [2][3] |
| A549 | Lung Cancer | - | 118.5 | [4] |
| MCF7 | Breast Cancer | - | 39.3 ± 1.5 | [5] |
| MDA-MB-468 | Breast Cancer | - | 0.25 ± 0.15 | [5] |
Note: A direct IC50 value for this compound against DU145 and PC-3 cells was not found in the same comparative study. However, the study did indicate that tangeretin exhibited a "notably stronger cytotoxic effect" against these cell lines compared to this compound[1]. Another study reported IC50 values for tangeretin and 5-demethyltangeretin (a different compound) against PC-3 cells as 17.2 µM and 11.8 µM, respectively[6].
Mechanisms of Anticancer Action
This compound primarily exerts its anticancer effects by:
-
Inducing cell cycle arrest at the G0/G1 or G2/M phase[7].
-
Triggering apoptosis through the upregulation of Bax and downregulation of Bcl-2, leading to the activation of caspases[7].
-
Inhibiting key signaling pathways, including ERK1/2, AKT, and STAT3[7].
-
Inducing autophagy via JNK activation in some cancer types[7].
Tangeretin employs a multi-faceted approach to combat cancer, including:
-
Inducing apoptosis through both intrinsic and extrinsic pathways[8].
-
Arresting the cell cycle at the G1/S or G2/M phase[5].
-
Suppressing cell proliferation by modulating signaling pathways such as PI3K/Akt/mTOR, MAPK, and Notch[8][9].
-
Inhibiting cancer cell migration, invasion, and angiogenesis[8].
Anticancer Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and tangeretin in cancer cells.
digraph "5_Demethylnobiletin_Anticancer_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
"this compound" [fillcolor="#FBBC05", fontcolor="#202124"];
ERK1_2 [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
AKT [fillcolor="#EA4335", fontcolor="#FFFFFF"];
STAT3 [fillcolor="#EA4335", fontcolor="#FFFFFF"];
CyclinD1_CDK6 [label="Cyclin D1/CDK6", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G0_G1_Arrest [label="G0/G1 Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Bax [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caspase9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Caspase3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Apoptosis [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
JNK [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Autophagy [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> {ERK1_2, AKT, STAT3} [arrowhead=tee];
"this compound" -> JNK;
ERK1_2 -> CyclinD1_CDK6 [arrowhead=tee];
AKT -> CyclinD1_CDK6 [arrowhead=tee];
STAT3 -> CyclinD1_CDK6 [arrowhead=tee];
CyclinD1_CDK6 -> G0_G1_Arrest [arrowhead=tee];
"this compound" -> Bax;
"this compound" -> Bcl2 [arrowhead=tee];
Bax -> Caspase9;
Bcl2 -> Caspase9 [arrowhead=tee];
Caspase9 -> Caspase3;
Caspase3 -> Apoptosis;
JNK -> Autophagy;
}
Anticancer signaling pathways of Tangeretin.
Anti-inflammatory Activity: A Mechanistic Comparison
Both flavonoids demonstrate significant anti-inflammatory potential by modulating key inflammatory pathways and mediators.
Parameter This compound Tangeretin Reference NO Production Inhibits Inhibits [10][11] TNF-α Production Inhibits Inhibits [10][11] IL-6 Production Inhibits Inhibits [10][11] COX-2 Expression Inhibits Inhibits [4][10] iNOS Expression Inhibits Inhibits [4][10]
Mechanisms of Anti-inflammatory Action
This compound mitigates inflammation by:
-
Inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[10].
-
Suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[10].
-
Potentially acting through the direct inhibition of 5-lipoxygenase (5-LOX)[12].
Tangeretin combats inflammation through multiple mechanisms:
-
Decreasing the production of NO, TNF-α, IL-1β, and IL-6[11][13].
-
Inhibiting the expression of iNOS and COX-2[4].
-
Suppressing the activation of NF-κB and MAPK signaling pathways[11][13].
Anti-inflammatory Signaling Pathways
The diagrams below depict the central signaling pathways involved in the anti-inflammatory effects of this compound and tangeretin.
```dot
digraph "5_Demethylnobiletin_Anti_Inflammatory_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
"this compound" [fillcolor="#FBBC05", fontcolor="#202124"];
LOX5 [label="5-LOX", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Leukotrienes [fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inflammation [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
iNOS_COX2 [label="iNOS/COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
NO_PGs [label="NO/Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> LOX5 [arrowhead=tee];
LOX5 -> Leukotrienes [arrowhead=tee];
Leukotrienes -> Inflammation [arrowhead=tee];
"this compound" -> iNOS_COX2 [arrowhead=tee];
iNOS_COX2 -> NO_PGs [arrowhead=tee];
NO_PGs -> Inflammation [arrowhead=tee];
}
Anti-inflammatory signaling of Tangeretin.
Neuroprotective Effects: A Qualitative Comparison
Both compounds show promise in mitigating neuronal damage and inflammation, key factors in neurodegenerative diseases.
Neuroprotective Aspect This compound Tangeretin Reference Anti-neuroinflammatory Reduces pro-inflammatory mediators in the brain. Suppresses microglial activation and production of inflammatory cytokines. [2][13] Antioxidant Exhibits antioxidant properties, protecting against oxidative stress. Mitigates oxidative stress in neuronal cells. [10][14] Modulation of Signaling Affects neuroprotective signaling pathways. Modulates multiple signaling pathways including MAPK and Nrf2. [1][15]
Mechanisms of Neuroprotective Action
This compound contributes to neuroprotection by:
-
Exerting anti-inflammatory and antioxidant effects in the brain[2][14].
-
Potentially crossing the blood-brain barrier to exert its effects[2].
-
Regulating pathways such as PKA-CREB[15].
Tangeretin offers neuroprotection through several mechanisms:
-
Inhibiting neuroinflammation by suppressing microglial activation and the release of pro-inflammatory cytokines[1][13].
-
Mitigating oxidative stress and protecting neurons from oxidative damage[10][16].
-
Modulating various signaling pathways, including MAPK, PI3K/Akt, and Nrf2, to promote neuronal survival[1].
Neuroprotective Signaling Pathways
The following diagrams outline the key neuroprotective signaling pathways influenced by this compound and tangeretin.
```dot
digraph "5_Demethylnobiletin_Neuroprotective_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
"this compound" [fillcolor="#FBBC05", fontcolor="#202124"];
PKA [fillcolor="#4285F4", fontcolor="#FFFFFF"];
CREB [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Neurogenesis [label="Neurogenesis &\nNeurite Outgrowth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
AChE [label="AChE", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Acetylcholine [label="↑ Acetylcholine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> PKA;
PKA -> CREB;
CREB -> Neurogenesis;
"this compound" -> AChE [arrowhead=tee];
AChE -> Acetylcholine [arrowhead=tee];
}
Neuroprotective signaling of Tangeretin.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and tangeretin bioactivities.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or tangeretin for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
```dot
digraph "MTT_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowsize=0.7];
A [label="Seed cells in 96-well plate"];
B [label="Treat with compounds"];
C [label="Add MTT solution and incubate"];
D [label="Solubilize formazan crystals"];
E [label="Measure absorbance at 570 nm"];
F [label="Calculate cell viability and IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F;
}
References
- 1. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 2. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ojs.wiserpub.com [ojs.wiserpub.com]
- 13. Citrus Flavone Tangeretin Inhibits CRPC Cell Proliferation by Regulating Cx26, AKT, and AR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tangeretin Inhibits IL-12 Expression and NF-κB Activation in Dendritic Cells and Attenuates Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of COX-2 Inhibition: 5-Demethylnobiletin vs. Nobiletin
A detailed guide for researchers on the differential inhibitory effects of 5-Demethylnobiletin and its parent compound, Nobiletin, on cyclooxygenase-2 (COX-2). This report synthesizes available experimental data to provide a comparative overview of their potential as anti-inflammatory agents.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins that mediate pain and inflammation. The selective inhibition of COX-2 is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. This guide provides a comparative analysis of two citrus flavonoids, this compound (5-DN) and Nobiletin, and their efficacy in inhibiting COX-2.
Quantitative Comparison of COX-2 Inhibition
While direct comparative studies providing IC50 values for both this compound and Nobiletin from the same COX-2 enzyme assay are limited in the reviewed literature, existing research indicates that both compounds effectively suppress COX-2 expression at the protein and mRNA levels.
One study investigating the anti-inflammatory properties of this compound and its metabolites in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells demonstrated that 5-DN significantly inhibits the expression of iNOS and COX-2 genes.[1] Similarly, multiple studies have reported the ability of Nobiletin to downregulate COX-2 mRNA expression and inhibit the production of prostaglandin E2 (PGE2), a downstream product of COX-2 activity.[2][3][4]
A study comparing the anti-proliferative effects of this compound and Nobiletin in human colon cancer cells found that this compound was more potent in inhibiting cell growth and also demonstrated a reduction in COX-2 protein expression. Although this study did not provide a direct IC50 for COX-2 inhibition, it suggests a potentially higher efficacy for this compound in modulating this inflammatory marker.
For a quantitative reference, a study on various flavonoid derivatives reported COX-2 inhibitory activity with IC50 values in the micromolar range, highlighting the potential of this class of compounds as COX-2 inhibitors.
| Compound | Assay Type | Cell Line | Inducer | Observed Effect on COX-2 | IC50 (µM) |
| This compound | Western Blot & qRT-PCR | RAW 264.7 Macrophages | LPS | Significant decrease in iNOS and COX-2 gene expression.[1] | Not Reported |
| Nobiletin | Western Blot | Mouse Chondrocytes | IL-1β | Dose-dependent suppression of COX-2 protein expression.[5] | Not Reported |
| Nobiletin | Northern Blot | Human Synovial Fibroblasts | IL-1 | Selective downregulation of COX-2 mRNA expression.[2] | Not Reported |
| Nobiletin | ELISA & Western Blot | Murine Microglial Cells (BV-2) | LPS | Significant inhibition of PGE2 production and COX-2 mRNA expression.[3] | Not Reported |
Experimental Protocols
Cell Culture and Treatment for COX-2 Expression Analysis
1. Cell Lines:
-
RAW 264.7 murine macrophage cells are commonly used to study inflammation.
-
Human synovial fibroblasts and mouse chondrocytes are relevant for arthritis research.
-
Murine microglial cells (BV-2) are used for neuroinflammation studies.
2. Culture Conditions:
-
Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
3. Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates).
-
After reaching a suitable confluency (typically 70-80%), the cells are pre-treated with varying concentrations of this compound or Nobiletin for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, the cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL) for a designated time (e.g., 24 hours) to induce COX-2 expression.
Western Blot Analysis for COX-2 Protein Expression
1. Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
2. Protein Quantification:
-
The protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for COX-2 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for COX-2 mRNA Expression
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
2. qRT-PCR:
-
The qRT-PCR is performed using a real-time PCR system with a SYBR Green master mix.
-
Specific primers for COX-2 and a housekeeping gene (e.g., GAPDH or β-actin) are used.
-
The relative expression of COX-2 mRNA is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.
In Vitro COX-2 Enzyme Inhibition Assay (General Protocol)
While specific protocols for this compound and Nobiletin are not detailed in the reviewed literature, a general fluorometric or colorimetric assay can be employed to determine direct enzyme inhibition.
1. Reagents:
-
Purified recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
A fluorometric or colorimetric probe that detects prostaglandin G2 (the intermediate product).
-
Assay buffer.
-
Test compounds (this compound and Nobiletin) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
2. Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture, containing the assay buffer, COX-2 enzyme, and the test compound at various concentrations, is pre-incubated.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin G2 is measured over time by detecting the fluorescence or absorbance of the probe.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The inhibitory effect of both this compound and Nobiletin on COX-2 expression is often mediated through the modulation of upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
Inflammatory stimuli like LPS or IL-1β activate the IKK complex, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. NF-κB then binds to the promoter region of the COX-2 gene, initiating its transcription. Both this compound and Nobiletin have been shown to inhibit this pathway, thereby suppressing COX-2 expression.
The provided workflow illustrates the key steps involved in assessing the inhibitory effects of this compound and Nobiletin on COX-2 expression in a cell-based model.
References
- 1. Anti-Inflammatory Property of this compound (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The citrus flavonoid, nobiletin inhibits neuronal inflammation by preventing the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nobiletin Inhibits IL-1β-Induced Inflammation in Chondrocytes via Suppression of NF-κB Signaling and Attenuates Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Acetylation Significantly Enhances the Oral Bioavailability of 5-Demethylnobiletin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the oral bioavailability of acetylated versus non-acetylated 5-Demethylnobiletin. The data presented here is based on studies conducted on the structurally similar compound, 5-demethyltangeretin (5-DTAN), as a surrogate for this compound.
Acetylation, the process of introducing an acetyl functional group into a chemical compound, has been shown to be a promising strategy for enhancing the therapeutic potential of natural products.[1] In the case of 5-demethyltangeretin (5-DTAN), a hydroxylated polymethoxyflavone found in citrus fruits, acetylation has been demonstrated to significantly improve its oral bioavailability and anticancer activity.[2][3] This improvement is attributed to increased cellular uptake of the acetylated form.[4]
Quantitative Comparison of Bioavailability
Pharmacokinetic studies in mice following a single oral administration of 5-demethyltangeretin (5-DTAN) and its acetylated counterpart, 5-acetyl-demethyltangeretin (5-ATAN), revealed a substantial increase in bioavailability for the acetylated form. The plasma concentration of 5-DTAN was measured after administration of either compound, as 5-ATAN is rapidly converted to 5-DTAN in the bloodstream.[1]
The key pharmacokinetic parameters, maximum concentration (Cmax) and the area under the plasma concentration-time curve (AUC), were significantly higher in mice treated with 5-ATAN.[5] Although the half-life (t1/2) of the total 5-DTAN in plasma was lower in the 5-ATAN-treated mice, the overall exposure (AUC) was enhanced by 11.0-fold, indicating a dramatic improvement in oral bioavailability.
| Compound Administered | Analyte | Cmax (µg/mL) | AUC (µ g/min/mL ) | Fold Increase in AUC |
| 5-Demethyltangeretin (5-DTAN) | 5-DTAN | ~1.5 | ~100 | 1x |
| 5-Acetyl-demethyltangeretin (5-ATAN) | 5-DTAN | ~7.5 | ~1100 | 11x |
Note: The values presented are estimations based on graphical data from the cited study and are intended for comparative purposes.
Experimental Protocols
The following is a detailed methodology for the oral bioavailability study comparing 5-DTAN and 5-ATAN.
1. Animal Model:
-
Six-week-old male C57BL/6J mice were used for the study.
-
The animals were allowed to acclimate for one week prior to the experiment.
-
Standard housing conditions were maintained with a 12-hour light/dark cycle and controlled temperature and humidity.[1]
2. Dosing:
-
Mice were orally administered a single dose of either 5-DTAN or 5-ATAN at 50 mg/kg body weight.[1]
3. Sample Collection:
-
Blood samples were collected from the mice at multiple time points post-administration: 5, 10, 15, 30, 60, 90, 120, 150, 180, and 300 minutes.[1]
4. Sample Preparation:
-
100 µL of plasma was extracted twice with a 5-fold volume of ethyl acetate.
-
The ethyl acetate fractions were pooled and dried under a vacuum.
-
The dried samples were reconstituted in methanol for analysis.[1]
5. Analytical Method:
-
The concentration of 5-DTAN in the plasma samples was determined using High-Performance Liquid Chromatography with an Electrochemical Detector (HPLC-ECD).[1][6]
Signaling Pathways and Enhanced Activity
The enhanced bioavailability of the acetylated form contributes to its superior biological activity. Studies have shown that 5-ATAN is more potent in inducing apoptosis (programmed cell death) in cancer cells compared to its non-acetylated counterpart.[5] This is achieved through the activation of the intrinsic mitochondrial pathway of apoptosis.[2][7] Key events in this pathway include the activation of caspase-3 and a decrease in the mitochondrial membrane potential.[4]
Furthermore, it has been reported that 5-ATAN can suppress the signal transducer and activator of the transcription 3 (STAT3) signaling pathway, which is crucial for cancer cell growth and survival.[4]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes described, the following diagrams are provided.
Caption: Experimental workflow for the comparative bioavailability study.
References
- 1. mdpi.com [mdpi.com]
- 2. Pro-apoptotic effects of the novel tangeretin derivate 5-acetyl-6,7,8,4'-tetramethylnortangeretin on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5-Demethylnobiletin: A Guide for Laboratory Professionals
The fundamental principle for managing laboratory waste is to have a clear disposal plan before beginning any experiment.[1] This involves proper segregation, labeling, and storage of waste to ensure compliance with institutional and regulatory standards.
Segregation and Storage of 5-Demethylnobiletin Waste
Proper segregation of chemical waste is paramount to prevent accidental reactions and to facilitate appropriate disposal methods.[2][3][4][5] Waste containing this compound should be categorized based on its formulation and any other chemicals present.
Key Segregation Practices:
-
Solid Waste: Pure this compound powder or materials contaminated with it (e.g., weighing boats, contaminated gloves, and wipes) should be collected in a designated, clearly labeled, and sealed container.
-
Non-halogenated Organic Solvents: Solutions of this compound in solvents like ethanol, methanol, or acetone should be collected in a dedicated container for non-halogenated solvent waste.[6] Halogenated and non-halogenated solvents should always be segregated.[2]
-
Aqueous Solutions: Aqueous solutions containing this compound, if not containing heavy metals or other hazardous materials, may have specific institutional guidelines for disposal. However, it is generally recommended to collect them as chemical waste.
-
Sharps: Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated puncture-proof sharps container.[4][7]
All waste containers must be kept tightly closed except when adding waste and should never be overfilled.[2] They must be clearly labeled with their contents and approximate concentrations.[2]
Quantitative Data for Waste Handling:
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste storage.
| Waste Type | Container Type | Storage Location | Key Precautions |
| Solid this compound Waste | Labeled, sealed, compatible container | Designated hazardous waste storage area[6] | Keep container closed. Avoid generating dust. |
| Non-halogenated Solvent Waste | Labeled, 10L or 20L solvent container | Flammable storage cabinet[6] | Do not fill above 3/4 full.[3] Segregate from halogenated solvents.[2] |
| Aqueous Waste | Labeled, compatible container | Designated hazardous waste storage area | Do not mix with organic solvents. Check pH if other corrosives are present. |
| Contaminated Sharps | Puncture-proof sharps container | Designated sharps disposal area | Do not recap needles. Do not overfill. |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the proper disposal of this compound waste in a laboratory setting.
-
Identify and Classify the Waste: Determine the type of waste being generated (solid, organic solvent, aqueous, or sharps) and identify all chemical components.[5]
-
Select the Appropriate Waste Container: Choose a container that is compatible with the chemical waste and is clearly labeled for that waste stream.[8]
-
Transfer Waste to the Container: Carefully transfer the this compound waste into the designated container, minimizing the risk of spills or exposure. For solid waste, avoid creating dust.
-
Seal and Label the Container: Securely close the container lid.[2] Ensure the label accurately reflects the contents, including "this compound" and any solvents or other chemicals, along with their approximate concentrations.
-
Store the Waste Container: Place the filled container in the designated satellite accumulation area within the laboratory, following all storage guidelines.[6][8]
-
Arrange for Professional Disposal: Follow your institution's procedures for having the hazardous waste collected by a licensed waste disposal service.[5] Do not attempt to dispose of chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office for specific, neutralized, and non-hazardous materials.[8][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EH&S) protocols for detailed guidance.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Logistical Information for Handling 5-Demethylnobiletin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of 5-Demethylnobiletin is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. This compound is classified as a toxic substance and a moderate to severe irritant to the skin and eyes[1]. Therefore, handling should only be carried out by personnel trained in handling potent active pharmaceutical ingredients[1].
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially with organic solvents |
| Procedures with Aerosolization Risk | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it is received to its final use is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and dark place, away from incompatible materials.
-
The storage area should be clearly labeled as containing hazardous chemicals.
2. Engineering Controls:
-
Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders[2].
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
3. Handling and Preparation:
-
Before beginning any work, ensure the work area is clean and free of clutter.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all contaminated disposable items, including gloves, weighing paper, and pipette tips, in a dedicated, sealed, and clearly labeled hazardous waste container[2].
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container[2]. Do not mix with other solvent waste streams unless specifically permitted by your institution's safety guidelines.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
-
Spill Cleanup: In the event of a spill, alert others in the area and evacuate if necessary. Small spills can be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, then decontaminate the area. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
